molecular formula C13H22N4O8 B15582683 Clavamycin C

Clavamycin C

Numéro de catalogue: B15582683
Poids moléculaire: 362.34 g/mol
Clé InChI: ISKGECSIKHPJAO-PBZUXATNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clavamycin C is a peptide.
This compound has been reported in Streptomyces hygroscopicus with data available.

Propriétés

Formule moléculaire

C13H22N4O8

Poids moléculaire

362.34 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2,5-diamino-3,4-dihydroxypentanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid

InChI

InChI=1S/C13H22N4O8/c14-2-4(18)10(20)8(15)12(22)16-9(13(23)24)11(21)5-3-17-6(19)1-7(17)25-5/h4-5,7-11,18,20-21H,1-3,14-15H2,(H,16,22)(H,23,24)/t4?,5-,7+,8+,9+,10?,11?/m1/s1

Clé InChI

ISKGECSIKHPJAO-PBZUXATNSA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Isolation of Clavamycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the discovery, isolation, structural characterization, and biological activity of Clavamycin C, a clavam antibiotic derived from Streptomyces hygroscopicus.

Introduction

In the ongoing search for novel antimicrobial agents, the clavam class of β-lactam antibiotics has garnered significant interest. While clavulanic acid, produced by Streptomyces clavuligerus, is the most famous member for its β-lactamase inhibitory activity, other structurally related clavams exhibit a range of biological effects. This technical guide focuses on this compound, one of a group of six clavam antibiotics—clavamycins A, B, C, D, E, and F—first reported in 1986 from two variant strains of Streptomyces hygroscopicus.[1] This discovery was the result of a selective screening program aimed at identifying new antifungal metabolites.[1] This document provides a detailed account of the discovery, fermentation, isolation, and structural elucidation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Producing Organism

This compound, along with its sister compounds, was discovered during a screening for antifungal metabolites from actinomycetes.[1] The producing organisms were identified as two variant strains of Streptomyces hygroscopicus, designated NRRL 15846 and NRRL 15879.[1] Clavamycins A, B, and C were isolated from the fermentation broth of Streptomyces hygroscopicus NRRL 15846, while clavamycins D, E, and F were obtained from Streptomyces hygroscopicus NRRL 15879.[2]

Experimental Protocols

Fermentation of Streptomyces hygroscopicus NRRL 15846

The production of this compound was achieved through submerged fermentation of Streptomyces hygroscopicus NRRL 15846. The following protocol outlines the fermentation process:

  • Seed Culture Preparation: A seed medium (1 liter in a 2-liter shake-flask) consisting of malt (B15192052) extract (10 g), yeast extract (2 g), and glucose (10 g) per liter, with the pH adjusted to 7.2, was inoculated with approximately 10⁹ spores of S. hygroscopicus NRRL 15846. The seed culture was incubated for 3 days at 27°C on a rotary shaker at 200 rpm.

  • Production Fermentation: The seed culture was then used to inoculate 20 liters of the production medium. The fermentation was carried out under controlled conditions to promote the biosynthesis of the clavamycins.

Isolation and Purification of this compound

The purification of this compound from the fermentation broth of S. hygroscopicus NRRL 15846 was accomplished through a series of chromatographic steps, primarily utilizing reversed-phase carriers.[2][3] The general workflow for the isolation is as follows:

experimental_workflow Fermentation_Broth Fermentation Broth of S. hygroscopicus NRRL 15846 Filtration Filtration Fermentation_Broth->Filtration Adsorption_Resin Adsorption on Amberlite XAD-2 Resin Filtration->Adsorption_Resin Elution Elution with Methanol-Water Adsorption_Resin->Elution Concentration Concentration of Eluate Elution->Concentration Reversed_Phase_Chromatography Preparative Reversed-Phase Chromatography Concentration->Reversed_Phase_Chromatography Further_Purification Further Chromatographic Purification Reversed_Phase_Chromatography->Further_Purification Pure_Clavamycin_C Pure this compound Further_Purification->Pure_Clavamycin_C

Figure 1: Experimental workflow for the isolation of this compound.

The specific details of the chromatographic methods, including the types of reversed-phase carriers and solvent systems used, were key to separating the different clavamycin analogues.[2]

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, with a heavy reliance on Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₅
Molecular Weight270.24 g/mol
UV λmax (H₂O)No characteristic absorption above 210 nm
¹H NMR (D₂O)Specific chemical shifts and coupling constants consistent with a clavam nucleus and a unique side chain.
¹³C NMR (D₂O)Resonances confirming the carbon skeleton of the clavam ring and the side chain.

Note: Detailed NMR chemical shift data was reported in the original publication but is summarized here for brevity. Researchers are encouraged to consult the primary literature for the full dataset.

Biological Activity

The clavamycins, including this compound, were initially identified based on their antifungal properties.[1] The biological activities of these compounds were further investigated, revealing a spectrum of action.

Antifungal Activity

Clavamycins A and D, the main metabolites from each producing strain, demonstrated activity against various fungi. The antifungal activity against Candida albicans was reversible by the addition of di- and tri-peptides, suggesting that the clavamycins are transported into the yeast cell via a peptide transport system.

Other Biological Properties

Interestingly, the clavamycins, including presumably this compound, did not show significant antibacterial activity. Furthermore, clavamycins A and D were found to be non-inhibitory towards β-lactamases, a key functional difference from clavulanic acid. The stereochemistry of the clavamycins is thought to be responsible for this lack of β-lactamase inhibition. Some clavams with a 5S configuration have been reported to act as bacteriostatic agents by inhibiting methionine biosynthesis.[4]

Biosynthetic Pathway Considerations

While the specific biosynthetic pathway for the clavamycins has not been fully elucidated, it is presumed to share early steps with that of clavulanic acid, diverging at later stages to produce the variety of clavam structures observed. The biosynthesis of the clavam nucleus generally originates from precursors such as arginine and a C3-unit derived from glycolysis.

biosynthetic_pathway Precursors Arginine + C3 Precursor Clavam_Nucleus Common Clavam Intermediate Precursors->Clavam_Nucleus Clavulanic_Acid_Pathway Clavulanic Acid Biosynthesis Clavam_Nucleus->Clavulanic_Acid_Pathway Clavamycin_Pathway Clavamycin Biosynthesis Clavam_Nucleus->Clavamycin_Pathway Other_Clavams Other 5S Clavams Clavam_Nucleus->Other_Clavams Clavamycin_C This compound Clavamycin_Pathway->Clavamycin_C

Figure 2: Proposed divergence in clavam biosynthetic pathways.

Conclusion

The discovery of this compound and its congeners from Streptomyces hygroscopicus expanded the known diversity of the clavam family of natural products. This technical guide has provided a comprehensive overview of the key scientific findings related to this compound, from its initial discovery and isolation to its structural characterization and biological activities. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery, facilitating further investigation into this intriguing class of compounds. The unique biological profile of the clavamycins, distinct from that of clavulanic acid, underscores the importance of continued exploration of microbial secondary metabolites for novel therapeutic leads.

References

The Enigmatic Biosynthesis of Clavamycin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the core biosynthetic pathway of Clavamycin C, a member of the clavam family of antibiotics produced by Streptomyces hygroscopicus. While the complete biosynthetic route to this compound remains to be fully elucidated, this document synthesizes the current understanding of clavam biosynthesis, drawing parallels from the well-studied clavulanic acid pathway, to provide a foundational roadmap for future research and drug discovery efforts.

Introduction to this compound and the Clavam Antibiotics

This compound belongs to the clavam class of β-lactam antibiotics, characterized by a bicyclic ring structure formed from an oxazolidine (B1195125) ring fused to a β-lactam ring.[1][2] These natural products are synthesized by various species of Streptomyces bacteria.[3][4] While clavulanic acid, a potent β-lactamase inhibitor, is the most well-known clavam, the family encompasses a diverse range of structures with varying biological activities.[2][5] this compound, produced by Streptomyces hygroscopicus, is one such derivative whose specific biosynthetic pathway from the common clavam precursor is a subject of ongoing scientific interest.[3][6]

The Core Biosynthetic Pathway: A Journey to Clavaminic Acid

The biosynthesis of all clavam antibiotics is believed to proceed through a common "early" pathway, which has been extensively studied in the context of clavulanic acid production by Streptomyces clavuligerus.[1][7][8] This conserved pathway culminates in the formation of a crucial branch-point intermediate, (3S, 5S)-clavaminic acid.[1][9] From this pivotal molecule, the pathway diverges to generate the structural diversity observed within the clavam family.[1][10]

The initial steps of this pathway involve the condensation of two primary metabolites: a C3 unit derived from glyceraldehyde-3-phosphate and a C5 unit from L-arginine.[1][11] This is followed by a series of enzymatic transformations to construct the characteristic clavam core.

Key Enzymatic Steps Leading to Clavaminic Acid:

  • N²-(2-carboxyethyl)-arginine Synthase (CEAS): Catalyzes the initial condensation of glyceraldehyde-3-phosphate and L-arginine.

  • β-Lactam Synthetase (BLS): Forms the four-membered β-lactam ring to yield deoxyguanidinoproclavaminic acid.[1]

  • Clavaminate Synthase (CAS): A multifunctional non-heme iron(II) and 2-oxoglutarate-dependent oxygenase that catalyzes three distinct reactions: hydroxylation, oxidative cyclization, and desaturation to form (3S, 5S)-clavaminic acid.[12][13]

  • Proclavaminate Amidinohydrolase (PAH): Removes the guanidino group from a pathway intermediate.[11]

Below is a diagram illustrating the established early biosynthetic pathway for clavam antibiotics.

Clavam_Early_Pathway G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-arginine G3P->CEA CEAS Arg L-Arginine DGP Deoxyguanidinoproclavaminic acid CEA->DGP BLS GPA Guanidinoproclavaminic acid DGP->GPA CAS (Hydroxylation) PA Proclavaminic acid GPA->PA PAH CA (3S, 5S)-Clavaminic Acid PA->CA CAS (Cyclization & Desaturation)

Early biosynthetic pathway of clavam antibiotics.

The Divergence: Biosynthesis of this compound from Clavaminic Acid

The specific enzymatic steps that convert (3S, 5S)-clavaminic acid into this compound in Streptomyces hygroscopicus have not yet been reported in the scientific literature. This represents a significant knowledge gap and a key area for future research. It is hypothesized that a series of tailoring enzymes, such as oxidoreductases, transferases, and potentially peptide synthetases, are involved in modifying the clavam core to generate the final structure of this compound. The identification and characterization of the genes encoding these enzymes within the this compound biosynthetic gene cluster are critical next steps.

Quantitative Data: Insights from Clavulanic Acid Production

Due to the absence of specific quantitative data for this compound biosynthesis, this section presents data for the well-characterized production of clavulanic acid in Streptomyces clavuligerus. This information can serve as a valuable benchmark for researchers initiating studies on this compound.

ParameterValueOrganismReference
Fermentation Titer
Wild-Type Strain~1 g/LS. clavuligerus[11]
Engineered Strain (gap1 deletion)~2-fold increaseS. clavuligerus[11]
Engineered Strain (ccaR amplification)2-3-fold increaseS. clavuligerus[11]
Enzyme Kinetics (Clavaminate Synthase)
SubstrateProclavaminic acidS. antibioticus[13]
Apparent Molecular Mass35,839 ± 36 DaS. antibioticus[13]

Note: This table provides data for clavulanic acid production and its biosynthetic enzymes as a proxy, given the lack of specific data for this compound.

Experimental Protocols

The following section outlines general experimental protocols that are fundamental for the investigation of clavam biosynthesis and can be adapted for the study of this compound.

Fermentation of Streptomyces hygroscopicus for Clavamycin Production

This protocol describes a typical fermentation process for the production of clavam antibiotics from Streptomyces hygroscopicus.

  • Seed Culture Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of S. hygroscopicus. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

  • Production Culture: Inoculate a production medium (e.g., a complex medium containing soy flour, glycerol, and salts) with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.

  • Monitoring: Monitor the fermentation by measuring pH, biomass, and antibiotic production at regular intervals.

  • Extraction: After fermentation, centrifuge the culture broth to separate the mycelium. Extract the supernatant and/or the mycelium with a suitable organic solvent (e.g., ethyl acetate) to recover the clavam metabolites.

Gene Knockout and Complementation in Streptomyces

This workflow is essential for identifying the function of genes within the this compound biosynthetic cluster.[14][15][16]

  • Construct Design: Design a gene replacement cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions upstream and downstream of the target gene.

  • Vector Construction: Clone the gene replacement cassette into a suitable E. coli-Streptomyces shuttle vector.

  • Protoplast Transformation: Prepare protoplasts of S. hygroscopicus and transform them with the gene knockout vector.

  • Selection of Mutants: Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

  • Verification: Confirm the gene knockout by PCR and Southern blot analysis.

  • Complementation: To confirm that the observed phenotype is due to the gene knockout, reintroduce the wild-type gene into the mutant strain on an integrative or replicative plasmid and assess the restoration of this compound production.

The logical workflow for gene function analysis is depicted below.

Gene_Function_Workflow Start Identify Putative Biosynthetic Gene in Cluster Knockout Generate Gene Knockout Mutant Start->Knockout Analyze Analyze Metabolite Profile (e.g., HPLC, LC-MS) Knockout->Analyze Compare Compare with Wild-Type Analyze->Compare Complementation Perform Gene Complementation Compare->Complementation Phenotype Altered Conclusion Conclude Gene Function Compare->Conclusion No Change Restore Assess Restoration of Production Complementation->Restore Restore->Conclusion Production Restored Restore->Conclusion Not Restored

Workflow for determining gene function in biosynthesis.
Heterologous Expression of Biosynthetic Genes

Heterologous expression is a powerful tool for characterizing the function of individual enzymes or entire biosynthetic pathways.[17][18][19][20][21]

  • Gene Cloning: Clone the gene(s) of interest from the S. hygroscopicus this compound cluster into a suitable expression vector under the control of a strong, inducible promoter.

  • Host Selection: Choose a well-characterized and genetically tractable Streptomyces host strain (e.g., S. coelicolor or S. lividans) that does not produce interfering metabolites.

  • Transformation: Introduce the expression vector into the chosen host strain.

  • Expression and Analysis: Induce gene expression and analyze the culture for the production of new metabolites or the biotransformation of a supplied precursor.

Regulatory Mechanisms

The regulation of clavam biosynthesis is complex and involves pathway-specific and global regulatory proteins. In S. clavuligerus, the production of clavulanic acid is controlled by pathway-specific regulators such as CcaR and ClaR.[11] It is highly probable that a similar regulatory network governs the biosynthesis of this compound in S. hygroscopicus. Understanding these regulatory elements is crucial for optimizing the production of this compound through metabolic engineering.

The signaling pathway for the regulation of clavam biosynthesis often involves a cascade of transcriptional activators.

Regulatory_Pathway Signal Environmental/Nutritional Signal GlobalReg Global Regulatory Protein Signal->GlobalReg PathwayReg Pathway-Specific Regulator (e.g., CcaR/ClaR-like) GlobalReg->PathwayReg EarlyGenes Early Biosynthetic Genes (e.g., ceas, bls, cas, pah) PathwayReg->EarlyGenes Activation LateGenes Late Biosynthetic Genes (this compound specific) PathwayReg->LateGenes Activation

A generalized regulatory cascade for clavam biosynthesis.

Future Directions and Conclusion

The biosynthesis of this compound presents an exciting frontier in natural product research. While the early steps of the pathway are likely conserved, the enzymatic machinery responsible for the final structural modifications remains a mystery. Future research should focus on:

  • Sequencing and analysis of the this compound biosynthetic gene cluster in Streptomyces hygroscopicus.

  • Functional characterization of the "late" pathway genes through gene knockout, complementation, and heterologous expression studies.

  • In vitro enzymatic assays to determine the specific function and kinetics of the tailoring enzymes.

  • Metabolic engineering of S. hygroscopicus to enhance the production of this compound.

This technical guide provides a solid foundation for researchers to embark on the exciting journey of unraveling the complete biosynthetic pathway of this compound. Such endeavors will not only deepen our understanding of the biosynthesis of this important class of antibiotics but also pave the way for the discovery and development of novel therapeutic agents.

References

Unraveling the Architecture of Clavamycin C: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and analytical data that culminated in the definitive chemical structure elucidation of Clavamycin C, a novel clavam antibiotic. Discovered from the fermentation broth of Streptomyces hygroscopicus NRRL 15846, the structural determination of this compound relied on a systematic application of chromatographic separation and comprehensive spectroscopic analysis. This document serves as a core resource, presenting the experimental protocols and quantitative data that were pivotal in piecing together its molecular framework.

Isolation and Purification

The journey to elucidating the structure of this compound began with its isolation from the culture filtrate of Streptomyces hygroscopicus. The purification process involved a multi-step chromatographic approach designed to separate the various clavamycin congeners.

Experimental Protocol:

A detailed protocol for the isolation and purification of this compound is outlined below:

  • Adsorption Chromatography: The culture filtrate was first passed through a column of Amberlite XAD-2 resin. After washing with water, the active components were eluted with methanol (B129727).

  • Ion-Exchange Chromatography: The methanol eluate was concentrated and subsequently subjected to ion-exchange chromatography on a Dowex 50WX8 (H+ form) column. Elution with a linear gradient of pyridine-acetic acid buffer (pH 3.5 to 5.0) achieved the initial separation of the clavamycin mixture.

  • Gel Filtration: Fractions containing the clavamycin complex were pooled, lyophilized, and further purified by gel filtration on a Sephadex G-10 column, using water as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by preparative reverse-phase HPLC on a LiChrosorb RP-18 column. A solvent system of 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) and methanol was used for isocratic elution.

Spectroscopic Data Analysis

The determination of the molecular structure of this compound was accomplished through the integrated analysis of data from various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and elemental composition of this compound.

Ion m/z (observed) Elemental Composition
[M+H]⁺300.0833C₁₀H₁₄N₃O₇

Table 1: High-Resolution FAB-MS Data for this compound

Ultraviolet and Infrared Spectroscopy

The UV and IR spectra provided initial insights into the functional groups present in the this compound molecule.

Spectroscopy Wavelength/Wavenumber Interpretation
UV (in H₂O)λmax = 274 nm (ε 6800)α,β-unsaturated ketone
IR (KBr)1790 cm⁻¹β-lactam carbonyl
1690 cm⁻¹Amide carbonyl
1640 cm⁻¹C=C double bond

Table 2: UV and IR Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR studies, including ¹H NMR, ¹³C NMR, COSY, and HMBC experiments, were the cornerstone of the structure elucidation process, allowing for the complete assignment of all proton and carbon signals and the establishment of the connectivity within the molecule.

Experimental Protocol for NMR:

All NMR spectra were recorded on a Bruker AM-400 spectrometer. Samples were dissolved in D₂O. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Carbon (¹³C) Chemical Shift (δ) Proton (¹H) Chemical Shift (δ) Multiplicity J (Hz) COSY Correlations HMBC Correlations
C-2174.2-----H-5, H-6α, H-6β
C-359.8H-34.98d1.5H-5C-2, C-5, C-7
C-578.9H-55.65d1.5H-3C-2, C-3, C-6, C-7
C-645.1H-6α3.15dd16.0, 2.0H-6βC-2, C-5, C-7
H-6β3.60dd16.0, 4.5H-6αC-5, C-7
C-7176.5-----H-3, H-5, H-6α, H-6β
C-1'172.1-----H-2', H-3'α, H-3'β
C-2'53.8H-2'4.10t6.5H-3'α, H-3'βC-1', C-3', C-4'
C-3'26.9H-3'α, H-3'β2.15m-H-2', H-4'α, H-4'βC-1', C-2', C-4', C-5'
C-4'48.5H-4'α, H-4'β3.20t6.0H-3'α, H-3'βC-2', C-3', C-5'
C-5'175.4-----H-3'α, H-3'β, H-4'α, H-4'β

Table 3: ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound in D₂O

Logical Elucidation of the Chemical Structure

The collective spectroscopic data provided a clear path to deduce the final structure of this compound.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_deduction Structure Deduction Culture Streptomyces hygroscopicus Culture Filtrate XAD2 Amberlite XAD-2 Culture->XAD2 Adsorption Dowex Dowex 50WX8 XAD2->Dowex Ion-Exchange Sephadex Sephadex G-10 Dowex->Sephadex Gel Filtration HPLC Preparative RP-HPLC Sephadex->HPLC Final Purification ClavamycinC Pure this compound HPLC->ClavamycinC FAB_MS FAB-MS ClavamycinC->FAB_MS UV_IR UV & IR Spectroscopy ClavamycinC->UV_IR NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) ClavamycinC->NMR MolFormula Molecular Formula C₁₀H₁₃N₃O₇ FAB_MS->MolFormula FuncGroups Functional Groups (β-lactam, Amide, C=C) UV_IR->FuncGroups Connectivity Atom Connectivity & Substructures NMR->Connectivity FinalStructure Final Structure of This compound MolFormula->FinalStructure FuncGroups->FinalStructure Connectivity->FinalStructure

Figure 1: Workflow for the Structure Elucidation of this compound.

The high-resolution FAB-MS established the molecular formula as C₁₀H₁₃N₃O₇. The IR spectrum confirmed the presence of a β-lactam ring (1790 cm⁻¹) and an amide carbonyl (1690 cm⁻¹). The UV absorption at 274 nm was indicative of an α,β-unsaturated system.

The ¹H and ¹³C NMR data, in conjunction with COSY and HMBC correlations, were pivotal in assembling the molecular fragments. The COSY spectrum revealed the proton-proton coupling networks, allowing for the identification of the spin systems. The HMBC spectrum provided crucial long-range proton-carbon correlations, which connected these spin systems and established the overall carbon skeleton. Specifically, HMBC correlations from the protons of the side chain to the carbonyl carbons of the clavam core were essential in determining the point of attachment.

Based on the comprehensive analysis of all the spectroscopic data, the chemical structure of this compound was unequivocally determined to be (5R)-2-(2-((S)-2-amino-4-carboxybutanamido)acetyl)-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one.

Conclusion

The structure elucidation of this compound serves as a classic example of the synergistic application of modern chromatographic and spectroscopic techniques in natural product chemistry. The detailed experimental protocols and the tabulated quantitative data presented in this guide provide a comprehensive overview of the scientific rigor involved in determining the chemical architecture of this novel clavam antibiotic. This foundational knowledge is critical for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Clavamycin C: A Technical Guide to its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clavamycin C belongs to the clavam class of antibiotics, a group of natural products primarily isolated from Streptomyces species. While detailed research on this compound is limited, preliminary investigations into the broader clavamycin family suggest a novel antifungal mechanism of action. This technical guide synthesizes the available data on clavamycins and related compounds to propose a putative mechanism for this compound, outlines relevant experimental protocols for its investigation, and provides visualizations of the key pathways and experimental workflows. The proposed mechanism centers on two primary hypotheses: the inhibition of fungal cell wall synthesis and the disruption of essential amino acid biosynthesis, specifically targeting the methionine pathway. This document aims to provide a foundational resource for researchers interested in the further characterization and development of this compound as a potential antifungal therapeutic.

Introduction

This compound is one of six novel clavam antibiotics (Clavamycins A-F) isolated from two variants of Streptomyces hygroscopicus.[1][2] Unlike the well-characterized clavam, clavulanic acid, which is a potent β-lactamase inhibitor, the clavamycins have demonstrated notable antifungal activity.[1] The core structure of clavams features an oxapenam ring system.

Due to the limited specific research on this compound, this guide extrapolates from findings related to the more extensively studied Clavamycins A and D and the general characteristics of 5S clavams. The available evidence points towards a multi-faceted mechanism of action that distinguishes it from many commercially available antifungal agents.

Proposed Mechanism of Action

The antifungal activity of the clavamycin family, and by extension this compound, is hypothesized to involve two key processes following its transport into the fungal cell via peptide transport systems.

Fungal Cell Entry via Peptide Transport

A crucial aspect of the clavamycins' bioactivity is their uptake into fungal cells. Studies on Clavamycins A and D have shown that their antifungal effects against Candida albicans can be reversed by the presence of di- and tri-peptides.[3] This suggests that these antibiotics are recognized and actively transported into the cell by fungal peptide transport systems.[3][4][5] Fungi utilize these transporters to acquire peptides as a source of nitrogen.[5] The peptide-like structure of clavamycins likely allows them to act as "Trojan horses," gaining entry into the cell where they can exert their inhibitory effects.

Hypothesis 1: Inhibition of Fungal Cell Wall Synthesis

Initial observations of Candida cells treated with Clavamycins A and D revealed morphological changes indicative of interference with cell wall synthesis.[3] The fungal cell wall is a dynamic and essential structure, primarily composed of chitin (B13524), glucans, and mannoproteins, which protects the cell from osmotic stress.[6][7] While the clavamycins did not inhibit chitin synthase in vitro, their effects on cell morphology strongly suggest an alternative point of interference within the complex process of cell wall assembly and maintenance.[3][6] This mode of action is analogous to other classes of antifungals, such as the echinocandins, which inhibit β-(1,3)-glucan synthase.[1][8]

Hypothesis 2: Inhibition of Methionine Biosynthesis

A second proposed mechanism stems from the observation that the antibacterial activity of a common degradation product of all clavamycins is antagonized by methionine and methionine-containing peptides.[3] This points to a potential inhibition of the methionine biosynthesis pathway.[3][9][10] Methionine is an essential amino acid for fungi, serving as a crucial component of proteins and a precursor for S-adenosylmethionine (SAM), the primary methyl donor in numerous cellular methylation reactions.[9] The enzymes in the fungal methionine biosynthesis pathway are distinct from those in mammals, making them attractive targets for selective antifungal agents.[9]

Data Presentation

Specific quantitative data for this compound's antifungal activity (e.g., MIC, IC50) are not available in the current literature. The following table summarizes the known qualitative biological activities of the clavamycin family.

Compound/Class Organism(s) Observed Biological Activity Reference(s)
Clavamycins A, DCandida albicans and other fungiAntifungal; induces morphological changes. Activity is reversed by di- and tri-peptides.[3]
Clavamycin A, DBacteriaNo significant antibacterial activity. Not a β-lactamase inhibitor.[3]
Clavamycin degradation product (Compound 7)BacteriaAntibacterial activity antagonized by methionine and methionine-containing peptides.[3]
5S Clavams (general)Bacteria and FungiBacteriostatic via methionine biosynthesis inhibition; potential for RNA synthesis inhibition.[9]

Mandatory Visualizations

ClavamycinC_MoA cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide Transporter Peptide Transporter This compound->Peptide Transporter Uptake Intracellular this compound Intracellular this compound Peptide Transporter->Intracellular this compound Cell Wall Precursors Cell Wall Precursors Intracellular this compound->Cell Wall Precursors Inhibition? Methionine Biosynthesis Methionine Biosynthesis Intracellular this compound->Methionine Biosynthesis Inhibition? Cell Wall Synthesis Cell Wall Synthesis Cell Wall Precursors->Cell Wall Synthesis Protein Synthesis Protein Synthesis Methionine Biosynthesis->Protein Synthesis Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Growth Arrest Growth Arrest Protein Synthesis->Growth Arrest

Caption: Proposed Mechanism of Action for this compound.

Experimental_Workflow start Isolate this compound mic_test Antifungal Susceptibility Testing (MIC Determination) start->mic_test cell_wall_assay Cell Wall Integrity Assay (Sorbitol Protection) mic_test->cell_wall_assay methionine_assay Methionine Biosynthesis Inhibition Assay mic_test->methionine_assay morphology Microscopy of Treated Fungal Cells mic_test->morphology peptide_competition Peptide Competition Assay mic_test->peptide_competition results Analyze Results cell_wall_assay->results methionine_assay->results morphology->results peptide_competition->results conclusion Elucidate Mechanism of Action results->conclusion Methionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Acetylhomoserine O_Acetylhomoserine Homoserine->O_Acetylhomoserine Homoserine acetyltransferase Cystathionine Cystathionine O_Acetylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase ClavamycinC This compound (or active metabolite) ClavamycinC->Cystathionine Potential Inhibition ClavamycinC->Homocysteine Potential Inhibition

References

Clavamycin C: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavamycin C, a member of the clavam family of β-lactam antibiotics, represents a class of natural products with notable antifungal properties. Unlike the well-known clavulanic acid, which primarily acts as a β-lactamase inhibitor to enhance the efficacy of antibacterial agents, this compound and its related 5S clavams exhibit direct activity against fungal pathogens. This technical guide provides an in-depth analysis of the currently available data on the spectrum of activity of this compound, including quantitative data, experimental methodologies, and an exploration of its potential mechanisms of action.

Spectrum of Activity

Clavamycins, including this compound, are produced by variants of Streptomyces hygroscopicus.[1] While extensive quantitative data for this compound is limited in publicly available literature, studies on closely related clavamycins, particularly Clavamycin A and D, provide valuable insights into the potential antifungal spectrum of this compound class.

Quantitative Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the available MIC data for Clavamycin A and D against various fungal species. It is important to note that while these data are for related compounds, they suggest the potential range of activity for this compound.

Fungal SpeciesClavamycin A MIC (µg/mL)Clavamycin D MIC (µg/mL)
Candida krusei6.00.5
Candida tropicalis0.20.2
Candida albicans0.20.1

Data sourced from Naegeli et al., 1986.

Initial screenings have also indicated that clavamycins possess activity against a broader range of fungi, including:

  • Trichophyton quinckeanum

  • Curvularia lunata

  • Pythium paroecandrum

However, specific MIC values for this compound against these and other fungal pathogens are not yet widely reported in the literature. Further research is required to fully elucidate the quantitative spectrum of activity of this compound.

It is noteworthy that clavamycins have been reported to be inactive against bacteria.

Experimental Protocols

The determination of the antifungal activity of novel compounds like this compound relies on standardized experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is adapted from established guidelines for antifungal susceptibility testing of natural products and novel compounds.[2][3][4]

1. Preparation of Fungal Inoculum: a. Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, sporulating cultures. b. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution containing a small amount of a wetting agent (e.g., Tween 80) to ensure a homogenous suspension. c. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-5 x 10^6 CFU/mL for yeasts). d. The standardized inoculum is further diluted in the test medium to achieve the desired final inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

2. Preparation of Antifungal Agent Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration. b. A series of twofold dilutions of the this compound stock solution is prepared in the test medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate.

3. Inoculation and Incubation: a. The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound. b. The final volume in each well is typically 200 µL. c. Positive (inoculum in medium without the antifungal agent) and negative (medium only) control wells are included on each plate. d. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth in the positive control well. b. Growth inhibition can be assessed visually or spectrophotometrically by measuring the optical density at a specific wavelength.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Inoculate Microtiter Plate Inoculum->Plate Add Inoculum Compound This compound Serial Dilutions Compound->Plate Add Compound Incubate Incubate at 35°C for 24-48h Plate->Incubate Read Read Results (Visual/Spectrophotometric) Incubate->Read MIC Determine MIC Read->MIC

Experimental workflow for MIC determination.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, studies on the broader class of 5S clavams suggest potential targets within fungal cells.

Putative Mechanisms of Action

Two primary mechanisms have been proposed for the antifungal activity of 5S clavams:

  • Inhibition of Methionine Biosynthesis: Some 5S clavams are thought to interfere with the methionine biosynthesis pathway in fungi.[5][6][7] Methionine is an essential amino acid crucial for protein synthesis and various metabolic processes. By disrupting its production, these compounds could lead to fungal growth inhibition.

  • Inhibition of RNA Synthesis: Another proposed mechanism is the inhibition of RNA synthesis.[8][9] Interference with the transcription process would halt the production of essential proteins and ultimately lead to cell death.

Further research is necessary to confirm which of these, or if other mechanisms, are responsible for the antifungal activity of this compound.

Putative_Mechanisms_of_Action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects ClavamycinC This compound Methionine Methionine Biosynthesis ClavamycinC->Methionine Inhibits RNA RNA Synthesis ClavamycinC->RNA Inhibits Protein_Inhibition Inhibition of Protein Synthesis Methionine->Protein_Inhibition RNA->Protein_Inhibition Growth_Arrest Fungal Growth Inhibition/Death Protein_Inhibition->Growth_Arrest

Putative mechanisms of action for this compound.

Interaction with Fungal Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific fungal signaling pathways such as the Target of Rapamycin (TOR), High Osmolarity Glycerol (HOG), or Calcineurin pathways. These pathways are crucial for fungal growth, stress response, and virulence, and represent potential targets for novel antifungal agents. Future research should investigate the potential modulatory effects of this compound on these and other key signaling cascades to better understand its comprehensive cellular impact.

Conclusion and Future Directions

This compound and related 5S clavams are promising antifungal compounds with demonstrated activity against clinically relevant Candida species and a broader range of fungi. While quantitative data on the full spectrum of activity of this compound is still emerging, the available information suggests a potent and selective antifungal profile.

Future research should focus on:

  • Comprehensive Spectrum Analysis: Determining the MIC values of purified this compound against a wide panel of pathogenic yeasts, molds, and dermatophytes.

  • Mechanism of Action Elucidation: Conducting detailed molecular studies to identify the specific enzymatic targets and cellular processes inhibited by this compound.

  • Signaling Pathway Interactions: Investigating the effects of this compound on key fungal signaling pathways to uncover potential broader cellular impacts and novel therapeutic strategies.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of fungal infections.

A deeper understanding of the antifungal properties of this compound will be instrumental in assessing its potential for development as a novel therapeutic agent to combat the growing challenge of fungal infections.

References

In Vitro Activity of Clavamycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Clavamycin C, a member of the clavam family of β-lactam antibiotics, has been identified as a metabolite with notable antifungal properties. This technical guide synthesizes the available scientific information on the in vitro activity of this compound, providing a resource for researchers engaged in the exploration of novel antimicrobial agents. Due to the limited availability of public data, this document focuses on the foundational discovery and reported biological activities.

Antimicrobial Spectrum

This compound has been primarily characterized by its antifungal activity. The initial discovery of clavamycins, including this compound, highlighted their potential as antifungal agents.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a broad range of fungal and bacterial pathogens, are not extensively detailed in publicly accessible literature. The primary research indicates a selective screening process that identified these compounds based on their antifungal effects.[1]

Further research into the broader class of clavams suggests that some possess antibacterial and antifungal activities, although they typically lack the potent β-lactamase inhibitory activity seen in clavulanic acid.[2] The 5S clavams, a subgroup to which clavamycins may belong, are suggested to act as bacteriostatic agents through the inhibition of methionine biosynthesis and may also inhibit RNA synthesis, a common mechanism for antifungal medications.[3]

Cytotoxicity Profile

Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated in available literature, related clavam compounds offer insights into potential pathways. Unlike clavulanic acid, which is a potent β-lactamase inhibitor, other clavams are known to have different biological targets.[2][5] Some clavams have been shown to bind to penicillin-binding proteins (PBPs), which could contribute to their antimicrobial effects.[5] The proposed inhibition of methionine biosynthesis and RNA synthesis for 5S clavams suggests a mechanism distinct from the disruption of cell wall synthesis typical of many β-lactam antibiotics.[3]

Experimental Protocols

Detailed experimental protocols for determining the MIC and cytotoxicity of this compound are not explicitly provided in the available literature. However, standardized methodologies for these assays are widely established and would likely have been the basis for the initial characterization of this compound.

Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution or agar (B569324) dilution method would be employed to determine the MIC of this compound against various microbial strains.

Workflow for a Generic Broth Microdilution MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare serial dilutions of this compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum dispense Dispense dilutions and inoculum into microplate wells prep_compound->dispense prep_inoculum->dispense incubate Incubate at optimal temperature and duration dispense->incubate read_plate Visually or spectrophotometrically determine microbial growth incubate->read_plate determine_mic Identify lowest concentration with no visible growth (MIC) read_plate->determine_mic end End determine_mic->end

Caption: Generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay (IC50)

To determine the cytotoxic effects of this compound on cancer cell lines, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay would be utilized.

Workflow for a Generic MTT Cytotoxicity Assay:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_results Results start Start seed_cells Seed cancer cells into a 96-well plate start->seed_cells prep_compound Prepare serial dilutions of this compound start->prep_compound add_compound Add this compound dilutions to the cells seed_cells->add_compound prep_compound->add_compound incubate Incubate for a defined period (e.g., 24, 48, 72 hours) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at the appropriate wavelength solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Generalized workflow for an MTT-based cytotoxicity assay to determine IC50.

Conclusion

This compound, discovered as a product of Streptomyces hygroscopicus, represents a member of the clavam family with acknowledged antifungal properties.[1] However, a comprehensive, publicly available dataset detailing its full in vitro activity profile, including a wide range of MIC and IC50 values, remains limited. The foundational research establishes its existence and primary biological activity, but further investigation is required to fully characterize its potential as a therapeutic agent. The information presented here is based on the initial discovery and related compounds, and further detailed studies are necessary to build a complete understanding of the in vitro activity of this compound.

References

An In-depth Technical Guide on the Antifungal Properties of Clavamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavamycin C, a member of the clavam family of antibiotics isolated from Streptomyces hygroscopicus, has demonstrated notable antifungal properties, particularly against opportunistic yeast pathogens such as Candida albicans. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity, including its spectrum of activity, mechanism of action, and relevant experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on the broader clavamycin family to infer its potential characteristics and guide future research directions.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics with unique mechanisms of action. The clavam antibiotics, a class of β-lactam-containing molecules, represent a promising area of investigation. This compound is one of six such compounds (A-F) identified from fermentation broths of Streptomyces hygroscopicus[1]. Early research has indicated that these molecules possess antifungal activity, warranting a more detailed examination of their potential as clinical candidates.

Antifungal Spectrum of Activity

Table 1: Antifungal Activity of the Clavamycin Family (Qualitative Data)

Fungal GroupRepresentative SpeciesActivity of Clavamycin FamilyReference
YeastsCandida albicansActive

Further research is required to establish the full spectrum of this compound's activity against a wider array of clinically relevant fungi, including molds and dermatophytes.

Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been fully elucidated. However, initial studies on related clavamycins provide significant clues, pointing towards a mechanism distinct from many conventional antifungal agents.

Evidence for Peptide Transport-Mediated Uptake

A key finding from the initial research on clavamycins A and D is that their antifungal activity against C. albicans can be antagonized by the presence of di- and tri-peptides, but not by individual amino acids. This strongly suggests that these clavamycins are actively transported into the fungal cell via peptide transport systems[2][3]. Fungi utilize various peptide transporters to acquire nitrogen from their environment, and it is hypothesized that this compound, due to its peptide-like structure, is recognized and internalized by these transporters[2][3].

Exclusion of Common Antifungal Targets

Importantly, the mechanism of action of clavamycins appears to differ from that of major antifungal drug classes:

  • Ergosterol Synthesis Inhibition: The antifungal effect is not reversed by the addition of ergosterol, indicating that this compound does not target the fungal cell membrane's primary sterol or its biosynthetic pathway.

  • Cell Wall Synthesis Inhibition: In vitro assays have shown that clavamycins do not inhibit chitin (B13524) synthase, a key enzyme in the synthesis of the fungal cell wall.

This novel mechanism of action makes this compound and its analogues particularly interesting candidates for circumventing existing antifungal resistance mechanisms.

Experimental Protocols

Detailed experimental protocols for the antifungal susceptibility testing of this compound are not explicitly available. However, based on standard methodologies for peptide-like antibiotics and the information from the initial discovery, a suitable protocol can be outlined.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard approach for determining the MIC of an antifungal agent against a specific fungal isolate.

Materials:

  • This compound (pure compound)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile water or DMSO (for stock solution preparation)

  • Positive control antifungal (e.g., Fluconazole)

  • Growth control (no drug)

  • Sterility control (no inoculum)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Serial Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the diluted this compound.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.

Peptide Antagonism Assay

This assay is crucial to confirm the involvement of peptide transporters in the uptake of this compound.

Procedure:

  • Follow the broth microdilution protocol as described above.

  • In a parallel set of experiments, supplement the RPMI-1640 medium with various di- and tri-peptides (e.g., Ala-Ala, Ala-Gly-Gly) at a concentration known to be non-inhibitory to fungal growth.

  • Compare the MIC values of this compound in the presence and absence of the peptides. A significant increase in the MIC in the presence of peptides would confirm competitive inhibition of uptake.

Visualizations

Proposed Mechanism of Action Workflow

G Proposed Mechanism of Action for this compound ClavamycinC This compound (Extracellular) PeptideTransporter Fungal Peptide Transporter ClavamycinC->PeptideTransporter Binding FungalCell Fungal Cell Cytoplasm PeptideTransporter->FungalCell Transport IntracellularTarget Intracellular Target (Hypothetical) FungalCell->IntracellularTarget Interaction Inhibition Inhibition of Essential Cellular Process IntracellularTarget->Inhibition FungalCellDeath Fungal Cell Death Inhibition->FungalCellDeath

Caption: Proposed uptake and mechanism of action for this compound.

Experimental Workflow for MIC Determination

G Workflow for MIC Determination of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution of This compound Stock->Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Standard workflow for determining the MIC of this compound.

Signaling Pathways

There is currently no direct evidence linking this compound to the modulation of specific fungal signaling pathways. Given that its proposed mechanism involves intracellular action following transport, it is plausible that this compound could interfere with essential signaling cascades that regulate fungal growth, stress responses, or virulence. Potential pathways that could be investigated include:

  • TOR (Target of Rapamycin) Pathway: Central regulator of cell growth and proliferation.

  • Calcineurin Pathway: Involved in stress responses, ion homeostasis, and virulence.

  • MAPK (Mitogen-Activated Protein Kinase) Pathways (e.g., HOG, Cek1, Mkc1): Mediate responses to various environmental stresses and control morphogenesis.

Future research employing transcriptomic and proteomic analyses of this compound-treated fungal cells could identify downstream targets and affected signaling networks.

G Potential Fungal Signaling Pathways for Investigation ClavamycinC Intracellular This compound TOR TOR Pathway ClavamycinC->TOR Calcineurin Calcineurin Pathway ClavamycinC->Calcineurin MAPK MAPK Pathways ClavamycinC->MAPK Growth Cell Growth & Proliferation TOR->Growth Stress Stress Response Calcineurin->Stress Virulence Virulence Calcineurin->Virulence MAPK->Stress MAPK->Virulence

Caption: Hypothetical interactions of this compound with fungal signaling pathways.

Conclusion and Future Directions

This compound represents an intriguing antifungal compound with a potentially novel mechanism of action centered on its uptake via fungal peptide transporters. This characteristic distinguishes it from many existing antifungal drugs and suggests it could be effective against strains that have developed resistance to conventional therapies. However, a significant knowledge gap remains regarding its specific quantitative antifungal activity, the full extent of its spectrum, and its precise intracellular targets and effects on signaling pathways.

Future research should prioritize the following:

  • Acquisition and publication of the full dataset from the original discovery of clavamycins , including MIC values for this compound against a panel of fungal pathogens.

  • Comprehensive antifungal susceptibility testing of purified this compound against a broad range of clinically relevant yeasts and molds.

  • Elucidation of the specific intracellular target(s) of this compound through genetic and biochemical approaches.

  • Investigation of the impact of this compound on fungal signaling pathways using 'omics' technologies to understand its broader cellular effects.

  • Structure-activity relationship (SAR) studies to optimize the antifungal potency and pharmacokinetic properties of the clavamycin scaffold.

Addressing these research questions will be crucial in determining the therapeutic potential of this compound and the broader clavamycin family as a new class of antifungal agents.

References

Methodological & Application

Application Notes and Protocols for the Purification of Clavamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavamycin C is a member of the clavam family of antibiotics, produced by fermentation of Streptomyces hygroscopicus. Like other clavams, it possesses a characteristic oxapenam nucleus. The purification of this compound from fermentation broth is a critical step in its characterization and potential development as a therapeutic agent. This document provides detailed application notes and protocols for the purification of this compound, based on established chromatographic techniques for similar polar molecules. The primary method involves a multi-step process leveraging reversed-phase chromatography.

Overview of Purification Strategy

The purification of this compound from complex fermentation broth necessitates a series of steps to remove cells, proteins, and other interfering substances, followed by chromatographic separation to isolate the target compound. A general workflow is outlined below.

Purification_Workflow Fermentation_Broth Fermentation Broth (Streptomyces hygroscopicus) Centrifugation Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Solid_Phase_Extraction Solid-Phase Extraction (SPE) (e.g., Reversed-Phase C18) Supernatant->Solid_Phase_Extraction   Initial Capture & Concentration Crude_Extract Crude this compound Extract Solid_Phase_Extraction->Crude_Extract Prep_HPLC Preparative Reversed-Phase HPLC Crude_Extract->Prep_HPLC   High-Resolution Separation Purified_Fractions Purified this compound Fractions Prep_HPLC->Purified_Fractions Lyophilization Lyophilization Purified_Fractions->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Initial Extraction and Clarification

This protocol describes the initial steps to remove particulate matter and concentrate this compound from the fermentation broth.

Materials:

  • Fermentation broth of Streptomyces hygroscopicus

  • Centrifuge and appropriate centrifuge tubes/rotors

  • Microporous filter (0.22 µm or 0.45 µm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.

  • Clarification: Decant the supernatant and filter it through a 0.22 µm or 0.45 µm filter to remove any remaining cells and particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by two column volumes of deionized water.

  • Sample Loading: Load the clarified supernatant onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with two column volumes of deionized water to remove salts and highly polar impurities.

  • Elution: Elute the bound this compound with methanol. The volume of methanol will depend on the cartridge size and binding capacity.

  • Solvent Evaporation: Evaporate the methanol from the eluate under reduced pressure to yield a crude extract.

Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol details the high-resolution purification of this compound using preparative RP-HPLC. The purification of clavamycins has been successfully achieved using reversed-phase carriers[1][2].

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water

  • Mobile Phase B: Acetonitrile

  • Crude this compound extract

Procedure:

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 15-20 mL/min).

  • Injection: Inject the dissolved crude extract onto the equilibrated column.

  • Gradient Elution: Elute the sample using a linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the peak of interest for this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain pure this compound as a solid.

Data Presentation

The following tables present hypothetical data for the purification of this compound based on the protocols described above.

Table 1: Summary of this compound Purification Steps

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (Units/mg protein)Yield (%)Purification Fold
Clarified Supernatant50001000.021001
SPE Eluate500850.17858.5
Preparative RP-HPLC10606.060300

Table 2: Preparative RP-HPLC Parameters for this compound Purification

ParameterValue
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-40% B over 30 min
Flow Rate 18 mL/min
Detection UV at 210 nm
Injection Volume 5 mL

Signaling Pathways and Logical Relationships

The logical flow of the purification process can be visualized as a series of decision-making and action steps.

Logical_Flow decision decision Start Start: Crude Fermentation Broth Clarification Clarification Step Start->Clarification Check_Clarity Is supernatant clear? Clarification->Check_Clarity SPE Solid-Phase Extraction Check_Clarity->SPE Yes Re_Clarify Re-filter or Re-centrifuge Check_Clarity->Re_Clarify No Check_Recovery_SPE Acceptable Recovery? SPE->Check_Recovery_SPE Prep_HPLC Preparative HPLC Check_Recovery_SPE->Prep_HPLC Yes Optimize_SPE Optimize SPE Conditions Check_Recovery_SPE->Optimize_SPE No Analyze_Fractions Analytical HPLC of Fractions Prep_HPLC->Analyze_Fractions Check_Purity Purity > 95%? Analyze_Fractions->Check_Purity Pool_Fractions Pool Pure Fractions Check_Purity->Pool_Fractions Yes Re_Purify Re-purify Impure Fractions Check_Purity->Re_Purify No Lyophilize Lyophilization Pool_Fractions->Lyophilize End End: Pure this compound Lyophilize->End Re_Clarify->Clarification Optimize_SPE->SPE Re_Purify->Prep_HPLC

Caption: Decision workflow for this compound purification.

Concluding Remarks

The purification of this compound from fermentation broth can be effectively achieved through a combination of clarification, solid-phase extraction, and preparative reversed-phase HPLC. The protocols provided herein offer a robust framework for researchers. Optimization of specific parameters, such as gradient slope and mobile phase composition, may be necessary depending on the specific fermentation conditions and available equipment. Analytical techniques such as HPLC and mass spectrometry are essential for monitoring the purity and confirming the identity of the final product.

References

Application Notes and Protocols for the Analytical Detection of Clavamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavamycin C, a member of the clavam family of β-lactam antibiotics, presents a unique analytical challenge due to its structural characteristics and potential for instability. These application notes provide detailed protocols and comparative data for the detection and quantification of this compound in various matrices, primarily adapting established methods for the structurally related and more extensively studied compound, clavulanic acid. The methodologies described herein are intended to serve as a foundational resource for researchers engaged in the discovery, development, and quality control of this compound and related compounds.

Analytical Methods Overview

The primary analytical techniques for the quantification of clavam compounds are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices.

Quantitative Data Summary

The following tables summarize quantitative data from studies on clavulanic acid, which can be considered indicative for the analysis of this compound. Method optimization and validation are crucial when adapting these methods for this compound.

Table 1: LC-MS/MS Method Performance for Clavulanic Acid Analysis

ParameterPlasmaMeat/TissueReference
Limit of Detection (LOD) 3.09 µg/L2.57 - 15 µg/kg[1][2]
Limit of Quantification (LOQ) 10.21 µg/L8.47 - 50 µg/kg[1][2]
Recovery > 105.7%> 80 - 95.6%[1][2]
Precision (CV%) 2.8 - 10.9%6.5 - 8.5%[1][2]
Correlation Coefficient (r²) ≥ 0.9991≥ 0.9918[1]

Table 2: HPLC-UV Method Performance for Clavulanic Acid Analysis

ParameterFermentation BrothPlasmaReference
Limit of Detection (LOD) -< 0.008 mg/L[3]
Limit of Quantification (LOQ) -100 ng/mL
Recovery High (not specified)97.63% (absolute)
Precision (CV%) -1.74 - 3.93%
Correlation Coefficient (r²) --

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods developed for clavulanic acid and is suitable for the analysis of this compound in less complex matrices such as fermentation broth or purified samples.[4] Derivatization with imidazole (B134444) is often employed to enhance UV detection.

1. Sample Preparation (Derivatization)

  • To 1 mL of sample, add 0.5 mL of imidazole solution (1 M in a suitable buffer, pH 6.8).

  • Incubate the mixture at 30°C for 15 minutes.

  • Stop the reaction by adding 0.2 mL of 1 M phosphoric acid.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • Column: Reverse-phase C18, Hypersil ODS2 (5µm, 4.6mm x 200mm)[4]

  • Mobile Phase: 0.1 M KH₂PO₄ - Methanol (94:6, v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 311 nm[4]

  • Injection Volume: 20 µL

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices like plasma and tissue. It is based on established methods for clavulanic acid.[1][2]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) to precipitate proteins.[1]

  • Add an appropriate internal standard (e.g., Tazobactam).[1]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 RCF for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

2. Sample Preparation (Tissue)

  • Homogenize approximately 1 g of tissue with 2 mL of acetonitrile.[1]

  • Add an internal standard.

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 RCF for 10 minutes at 4°C.[1]

  • The supernatant can be further purified by ultrafiltration.[1]

  • Transfer the filtrate to a vial for injection.[1]

3. LC-MS/MS Conditions

  • LC System: UPLC or equivalent

  • Column: Polymeric reversed-phase (e.g., PLRP-S) or C18 column.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for clavulanic acid.[1]

  • MRM Transitions: These must be optimized for this compound. For clavulanic acid, the precursor ion is m/z 198.04, with product ions at m/z 136.04 and 108.04.[1]

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow sample Sample Collection (e.g., Fermentation Broth, Plasma, Tissue) prep Sample Preparation sample->prep extraction Extraction / Protein Precipitation (e.g., Acetonitrile) prep->extraction derivatization Derivatization (Optional for HPLC-UV) (e.g., Imidazole) extraction->derivatization If required lcms LC-MS/MS Analysis extraction->lcms Direct Injection hplc HPLC-UV Analysis derivatization->hplc analysis Analytical Method data Data Acquisition & Processing hplc->data lcms->data quant Quantification & Validation data->quant

References

Application Notes & Protocols: Quantitative Analysis of Clavamycin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clavamycin C belongs to the clavam family of β-lactamase inhibitors, which are crucial in overcoming antibiotic resistance. Accurate quantification of this compound is essential for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of pharmaceutical formulations. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established and validated methods for clavulanic acid, a closely related and well-studied clavam. Due to the structural similarity, these methods are expected to be highly applicable to this compound with minimal modification.

Data Presentation: Method Performance

The following tables summarize the quantitative performance of the described analytical methods for clavulanic acid, which can be considered indicative for this compound analysis.

Table 1: HPLC-UV Method Performance

ParameterPerformance Characteristic
Linearity Range 0.024 - 0.048 mg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.0021 µg/mL[1]
Limit of Quantification (LOQ) 0.0065 µg/mL[1]
Accuracy (Mean Recovery) 99.05%[1]
Precision (%RSD) < 2%[1]

Table 2: LC-MS/MS Method Performance

ParameterPerformance Characteristic
Linearity Range 25.220 to 8095.123 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.9918[3]
Limit of Detection (LOD) 2.57 µg/kg (for tissue)[3]
Limit of Quantification (LOQ) 8.47 µg/kg (for tissue)[3]
Accuracy (Mean Recovery) > 95.6%[3]
Precision (%RSD) 6.5% to 8.5%[3]

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol details the quantification of this compound in fermentation broth, a common matrix in its production. The method involves derivatization with imidazole (B134444) to enhance UV detection.

1. Materials and Reagents:

  • This compound standard

  • Imidazole

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hypersil ODS2 C18 column (5µm, 4.6mm x 200mm) or equivalent[4]

  • HPLC system with UV detector

2. Sample Preparation (Fermentation Broth):

  • Centrifuge the fermentation broth to remove cells and large debris.

  • Filter the supernatant through a 0.45 µm filter.

  • To 1.0 mL of the filtered supernatant, add 1.0 mL of imidazole solution (1.5 M).

  • Heat the mixture at 60°C for 30 minutes to allow for derivatization.

  • Cool the sample to room temperature before injection.

3. Chromatographic Conditions:

  • Column: Hypersil ODS2 C18 (5µm, 4.6mm x 200mm)[4]

  • Mobile Phase: 0.1 M KH₂PO₄ : Methanol (94:6, v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 311 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C[1]

4. Calibration Curve:

  • Prepare a stock solution of this compound standard.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Derivatize each standard using the same procedure as the samples (Step 2.3 - 2.5).

  • Inject the derivatized standards and plot the peak area against the concentration to construct a calibration curve.

5. Quantification:

  • Inject the prepared sample.

  • Determine the peak area of the this compound derivative.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol is suitable for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (IS), e.g., Tazobactam[3]

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Reversed-phase C18 or polymeric column

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation (Plasma):

  • To 495 µL of plasma, add 5 µL of the internal standard solution.

  • Vortex briefly.

  • Add 100 µL of this mixture to 100 µL of acetonitrile for protein precipitation.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at high speed (e.g., 20,000 RCF) for 5 minutes at 4°C.

  • Transfer the supernatant to a vial for injection into the LC-MS/MS system.[3]

3. LC-MS/MS Conditions:

  • Column: Reversed-phase PLRP-S polymeric column (150 mm x 2.1 mm) or equivalent[5]

  • Mobile Phase A: 0.05% formic acid in water[5]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1) for Clavulanic Acid: m/z 198.0[2]

    • Product Ion (Q3) for Clavulanic Acid: m/z 136.0[2] (Note: These mass transitions should be optimized for this compound)

4. Calibration and Quantification:

  • Prepare calibration standards in a blank matrix (e.g., drug-free plasma).

  • Spike the standards with the internal standard.

  • Process the standards and samples as described in the sample preparation section.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

  • Quantify this compound in the samples using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis FermentationBroth Fermentation Broth Centrifugation Centrifugation FermentationBroth->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Derivatization Derivatization with Imidazole Filtration->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection C18_Column C18 Separation HPLC_Injection->C18_Column UV_Detection UV Detection (311 nm) C18_Column->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis PlasmaSample Plasma Sample + IS ProteinPrecipitation Protein Precipitation (Acetonitrile) PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Injection LC-MS/MS Injection SupernatantTransfer->LCMS_Injection RP_Column Reversed-Phase Separation LCMS_Injection->RP_Column ESI_Source ESI Source (Negative) RP_Column->ESI_Source MRM_Detection MRM Detection ESI_Source->MRM_Detection Quantification Quantification MRM_Detection->Quantification

References

Application Notes and Protocols for Clavamycin C in Biofilm Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Clavamycin C." The information presented herein is based on the broader "clavam" class of antibiotics, with a primary focus on the well-researched compound, clavulanic acid. The protocols and data tables are provided as templates for researchers investigating novel anti-biofilm agents.

Introduction to Clavams and their Anti-Biofilm Potential

Clavams are a class of β-lactam antibiotics produced by Streptomyces species.[1] The most notable member of this family is clavulanic acid, which is a potent inhibitor of β-lactamase enzymes.[1][2][3] While clavulanic acid itself possesses weak intrinsic antibacterial activity, its ability to inactivate β-lactamases makes it a crucial component in combination therapies with other β-lactam antibiotics, effectively overcoming certain types of bacterial resistance.[2][3]

Recent studies have explored the potential of clavulanic acid, often in combination with amoxicillin (B794), to inhibit and eradicate bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection against antibiotics and the host immune system. The combination of amoxicillin and clavulanic acid has demonstrated efficacy in reducing biofilm formation by various bacterial species, including those prevalent in chronic infections.[4]

The potential anti-biofilm activity of other clavam derivatives, hypothetically including a "this compound," would warrant investigation into their ability to disrupt the biofilm matrix, interfere with bacterial signaling pathways involved in biofilm formation (such as quorum sensing), or enhance the efficacy of other antibiotics against biofilm-embedded bacteria.

Mechanism of Action

The primary mechanism of action for clavulanic acid is the irreversible inhibition of β-lactamase enzymes.[2][5] It acts as a "suicide inhibitor" by binding to the active site of the enzyme, leading to a chemical rearrangement that permanently inactivates the enzyme.[2] This protects other β-lactam antibiotics from degradation, allowing them to exert their bactericidal effects by inhibiting bacterial cell wall synthesis.[6]

While the direct impact of clavams on biofilm-specific targets is less understood, potential mechanisms for biofilm inhibition could include:

  • Interference with Quorum Sensing: Many bacterial species rely on quorum sensing (QS) signaling to coordinate biofilm formation.[7] Clavams could potentially disrupt these signaling pathways.

  • Modulation of the Biofilm Matrix: The extracellular polymeric substance (EPS) is a key structural component of biofilms. Compounds that inhibit its synthesis or promote its degradation can effectively disrupt biofilm integrity.

  • Induction of Biofilm Dispersal: Some agents can trigger the dispersal of bacteria from the biofilm, rendering them more susceptible to antibiotics and host defenses.

Application Notes

Target Audience: Researchers, scientists, and drug development professionals.

Applications:

  • Screening for Anti-Biofilm Activity: this compound can be screened for its ability to inhibit the formation of biofilms by clinically relevant bacterial pathogens.

  • Synergy Studies: Investigate the synergistic effects of this compound with conventional antibiotics to enhance their efficacy against drug-resistant biofilms.

  • Mechanism of Action Studies: Elucidate the specific molecular targets of this compound within bacterial biofilm formation and maintenance pathways.

  • Development of Novel Anti-Biofilm Therapies: Explore the potential of this compound as a lead compound for the development of new drugs targeting biofilm-associated infections.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from biofilm inhibition studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

Bacterial StrainPlanktonic MIC (µg/mL)MBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)
Staphylococcus aureus ATCC 29213
Pseudomonas aeruginosa PAO1
Clinical Isolate 1
Clinical Isolate 2

MBIC₅₀: Minimum concentration required to inhibit 50% of biofilm formation. MBIC₉₀: Minimum concentration required to inhibit 90% of biofilm formation.

Table 2: Biofilm Eradication Potential of this compound

Bacterial StrainBiofilm Age (hours)Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC₉₀) (µg/mL)
Staphylococcus aureus ATCC 2921324
Pseudomonas aeruginosa PAO124
Clinical Isolate 148
Clinical Isolate 248

MBEC₅₀: Minimum concentration required to eradicate 50% of pre-formed biofilm. MBEC₉₀: Minimum concentration required to eradicate 90% of pre-formed biofilm.

Experimental Protocols

Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay

This protocol is a standard method for quantifying biofilm formation and its inhibition.[8][9][10]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL). Include positive (bacteria without compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation.

  • After incubation, gently discard the planktonic culture from each well.

  • Wash the wells three times with sterile PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The MBIC is determined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Assessment of Metabolic Activity in Biofilms using MTT Assay

The MTT assay assesses the metabolic activity of cells within the biofilm, providing an indication of cell viability.

Materials:

  • 96-well flat-bottom sterile microtiter plates with established biofilms

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326)

  • Microplate reader

Procedure:

  • Prepare biofilms in a 96-well plate as described in the MBIC protocol.

  • After biofilm formation, remove the planktonic culture and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells.

  • Incubate for a further 24 hours.

  • Remove the medium and wash the wells with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours in the dark at 37°C.

  • Remove the medium and add 100 µL of DMSO or acidified isopropanol to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm.

Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of embedded cells.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture

  • This compound

  • Fluorescent stains (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells)

  • Confocal microscope

Procedure:

  • Grow biofilms on glass-bottom dishes in the presence or absence of this compound.

  • After incubation, gently wash the biofilms with PBS.

  • Stain the biofilms with a combination of SYTO 9 and propidium iodide according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal microscope. Z-stack images can be acquired to reconstruct the 3D architecture of the biofilm.

  • Image analysis software can be used to quantify biofilm parameters such as thickness, biomass, and the ratio of live to dead cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Biofilm Inhibition Assay cluster_quant Quantification cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation in 96-well Plate Bacterial_Culture->Inoculation Compound_Dilution This compound Serial Dilution Compound_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Washing Wash to Remove Planktonic Cells Incubation->Washing CV_Staining Crystal Violet Staining Washing->CV_Staining Solubilization Solubilization of Dye CV_Staining->Solubilization Absorbance_Reading Absorbance Reading (570nm) Solubilization->Absorbance_Reading Data_Analysis Determine MBIC Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).

Signaling_Pathway cluster_QS Quorum Sensing System cluster_Biofilm Biofilm Formation Autoinducer Autoinducer Synthesis Receptor Receptor Binding Autoinducer->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Adhesion Initial Attachment & Adhesion Signal_Transduction->Adhesion Activates EPS_Production EPS Matrix Production Signal_Transduction->EPS_Production Activates Maturation Biofilm Maturation Adhesion->Maturation EPS_Production->Maturation ClavamycinC This compound ClavamycinC->Receptor Inhibits ClavamycinC->Signal_Transduction Inhibits

Caption: Hypothetical signaling pathway for biofilm formation and potential inhibition points for this compound.

References

Application Notes and Protocols for the Development of Clavamycin C Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Clavamycin C derivatives as potential therapeutic agents. Due to the limited specific data on the anticancer properties of this compound, this document serves as a foundational resource to initiate research in this promising area. The protocols outlined below are adaptable for the screening and characterization of novel this compound analogs.

Introduction to this compound

Clavamycins are a class of β-lactam antibiotics produced by the filamentous bacterium Streptomyces hygroscopicus. This class includes several variants, namely Clavamycin A, B, C, D, E, and F. Historically, clavams have been recognized for their antifungal properties. The mechanism of antifungal action is thought to involve the inhibition of cell wall synthesis, as their effects can be countered by di- and tri-peptides, suggesting uptake through peptide transport systems in yeast. Unlike the related compound clavulanic acid, clavamycins are not potent inhibitors of β-lactamase enzymes. While the primary biological activity of clavamycins has been characterized as antifungal, the exploration of their potential in other therapeutic areas, such as oncology, remains a nascent field of study.

Data Presentation: A Framework for Quantitative Analysis

Given the novelty of investigating this compound derivatives for anticancer research, established quantitative data is scarce. Researchers are encouraged to generate and present data in a structured format to facilitate comparison and interpretation. The following tables provide templates for organizing key experimental results.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM) ± SDTest Duration (hours)
This compoundMCF-7Data to be determined72
Derivative 1MCF-7Data to be determined72
Derivative 2MCF-7Data to be determined72
Doxorubicin (Control)MCF-7Reference value72
This compoundA549Data to be determined72
Derivative 1A549Data to be determined72
Derivative 2A549Data to be determined72
Doxorubicin (Control)A549Reference value72

Table 2: Effect of this compound Derivatives on Apoptosis Marker Expression

Compound IDTreatment Concentration (µM)% Cleaved Caspase-3 Positive Cells ± SD% Annexin V Positive Cells ± SD
Vehicle Control-BaselineBaseline
This compoundIC50Data to be determinedData to be determined
Derivative 1IC50Data to be determinedData to be determined
Staurosporine (Positive Control)1 µMReference valueReference value

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Strategy)

Objective: To generate a series of this compound derivatives by modifying functional groups on the parent molecule.

Materials:

  • This compound (isolated from S. hygroscopicus culture)

  • Acyl chlorides, alkyl halides, or other appropriate electrophiles

  • Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)

  • Bases (e.g., Triethylamine, Diisopropylethylamine)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base to the solution to deprotonate reactive functional groups (e.g., hydroxyl or amino groups).

  • Addition of Electrophile: Slowly add the desired electrophile (e.g., acyl chloride for esterification or alkyl halide for alkylation) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a mild acid). Extract the product into an organic solvent.

  • Purification: Purify the crude product using silica gel column chromatography.

  • Purity and Characterization: Assess the purity of the final compound by HPLC. Confirm the structure of the derivative using MS and NMR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting markers of apoptosis, such as cleaved caspase-3.

Objective: To investigate the effect of this compound derivatives on the expression of apoptosis-related proteins.

Materials:

  • Cancer cells treated with this compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Sample Preparation: Prepare protein lysates for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental workflows.

G cluster_synthesis Synthesis of this compound Derivatives Clavamycin_C This compound Reaction Chemical Modification (e.g., Acylation, Alkylation) Clavamycin_C->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization Derivative_Library Derivative Library Characterization->Derivative_Library

Caption: Workflow for the synthesis and characterization of this compound derivatives.

G cluster_screening Anticancer Screening Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Western_Blot Western Blot for Apoptosis Markers Treatment->Western_Blot Data_Analysis Data Analysis and Hit Identification MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for the in vitro anticancer screening of this compound derivatives.

G cluster_pathway Hypothesized Signaling Pathway for this compound Derivative-Induced Apoptosis Clavamycin_Derivative This compound Derivative Unknown_Target Cellular Target (Unknown) Clavamycin_Derivative->Unknown_Target ROS_Production Increased ROS Production Unknown_Target->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothesized signaling pathway for the pro-apoptotic effects of this compound derivatives.

Application Notes and Protocols: Clavam Compounds as Tools for Studying β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While the topic of interest was Clavamycin C, a thorough review of the available scientific literature did not yield specific data on its activity as a β-lactamase inhibitor. The Clavamycins are primarily recognized for their antifungal properties[1]. However, the "clavam" chemical scaffold is central to a well-known class of potent β-lactamase inhibitors. Therefore, to provide a comprehensive and useful resource in line with the user's request, these application notes will focus on the broader clavam class, using the extensively studied and clinically significant compound, clavulanic acid , as a prime exemplar. The principles, protocols, and data presented herein are representative of how a clavam compound can be utilized to study β-lactamase inhibition.

Introduction to Clavams and β-Lactamase Inhibition

β-Lactam antibiotics remain a cornerstone of antibacterial therapy. Their efficacy is, however, threatened by the widespread emergence of bacterial resistance, primarily driven by the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive[2][3][4]. To counteract this, β-lactam antibiotics are often co-administered with β-lactamase inhibitors.

The clavam nucleus is a foundational structure for a class of mechanism-based inhibitors. Clavulanic acid, isolated from Streptomyces clavuligerus, is the most prominent member of this class[4]. These inhibitors typically have weak intrinsic antibacterial activity but are potent inactivators of a range of β-lactamases, particularly the Ambler Class A enzymes[4][5]. They act as "suicide inhibitors" by forming a stable, covalent acyl-enzyme intermediate with the β-lactamase, which then undergoes further chemical rearrangement to irreversibly inactivate the enzyme[6]. This mechanism restores the activity of partner β-lactam antibiotics against resistant bacteria.

Quantitative Data: Inhibitory Potency of Clavams and Other Inhibitors

The efficacy of a β-lactamase inhibitor is quantified by its 50% inhibitory concentration (IC50) and its kinetic parameters, such as the inhibition constant (Ki) and the rate of inactivation (k_inact). The following table summarizes the IC50 values for clavulanic acid and other common inhibitors against various β-lactamases.

Inhibitorβ-Lactamase TargetEnzyme ClassIC50 (µM)Reference
Clavulanic Acid TEM-1A0.075[7]
SHV-1AValue not specified, but noted to be more susceptible than TEM-1[4]
AmpCCSignificantly higher than for Class A enzymes[8]
Sulbactam TEM-1A8.2[7]
AmpCCBetter inhibitor than clavulanic acid for Class C[3]
Tazobactam TEM-1A0.5[7]
AmpCCBetter inhibitor than clavulanic acid for Class C[3]
AM-112 (an oxapenem) TEM-1A10- to 20-fold higher than clavulanate[8]
AmpC (from E. cloacae)C1,000- to 100,000-fold lower than clavulanate[8]

Experimental Protocols

General β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol describes a standard method for determining the inhibitory activity of a compound like a clavam against a specific β-lactamase using the chromogenic substrate nitrocefin (B1678963). Hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically[2][9].

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, AmpC)

  • Nitrocefin solution (in DMSO)

  • Assay Buffer (e.g., 50 mM MOPS, pH 7.0, or 100 mM HEPES, pH 7.5)[10][11]

  • Test inhibitor (e.g., Clavulanic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 490 nm[12][13]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the β-lactamase enzyme in the assay buffer. The final concentration should be determined empirically to give a linear rate of nitrocefin hydrolysis over 10-30 minutes.

    • Prepare a stock solution of the test inhibitor and create a series of dilutions to determine the IC50.

    • Prepare a working solution of nitrocefin in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of the β-lactamase enzyme solution and varying concentrations of the test inhibitor.

    • Positive Control (Enzyme Activity): Add the β-lactamase enzyme solution and the same volume of solvent used for the inhibitor.

    • Negative Control (Blank): Add assay buffer and the solvent.

    • Inhibitor Control: If the inhibitor itself might have absorbance at 490 nm, include wells with the inhibitor and buffer only.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme[12].

  • Reaction Initiation and Measurement:

    • Add the nitrocefin substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in the microplate reader and measure the absorbance at 490 nm in kinetic mode for 10-30 minutes[12][13].

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Determination of Kinetic Parameters (Kᵢ and k_inact)

For mechanism-based inhibitors like clavams, it is crucial to determine the kinetic parameters that describe the inactivation process. This often involves more complex experimental designs and data analysis, typically following the model proposed by Kitz and Wilson. The apparent first-order rate constant of inactivation (k_obs) is determined at various inhibitor concentrations, and the data are then plotted to determine Kᵢ (the concentration of inhibitor that gives half the maximal rate of inactivation) and k_inact (the maximal rate of inactivation).

Visualizations

Mechanism of β-Lactamase Inhibition by a Clavam Inhibitor

G cluster_0 Enzyme β-Lactamase (Active Serine Site) AcylEnzyme Initial Acyl-Enzyme Complex (Reversible) Enzyme->AcylEnzyme Acylation Inhibitor Clavam Inhibitor (e.g., Clavulanic Acid) Inhibitor->AcylEnzyme Rearranged Rearranged Intermediate (Stable) AcylEnzyme->Rearranged Tautomerization/ Ring Opening Inactive Irreversibly Inactivated Enzyme Rearranged->Inactive Cross-linking or Further Reaction

Caption: Mechanism of irreversible inhibition of a serine β-lactamase by a clavam compound.

Experimental Workflow for Inhibitor Screening and Characterization

G start Start: Compound Library (e.g., Clavam derivatives) primary_screen Primary Screening: Single High Concentration (e.g., 100 µM) start->primary_screen hit_id Identify 'Hits' (>50% Inhibition) primary_screen->hit_id dose_response Dose-Response Assay: Determine IC50 Values hit_id->dose_response kinetic_studies Kinetic Analysis: Determine Ki and kinact dose_response->kinetic_studies mechanism Mechanism of Action Studies (e.g., Mass Spectrometry) kinetic_studies->mechanism end Characterized Inhibitor mechanism->end

Caption: Workflow for the screening and characterization of β-lactamase inhibitors.

References

Experimental Applications of Clavamycin C in Mycology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research on the specific experimental applications of Clavamycin C in mycology is limited. The following application notes and protocols are based on established methodologies for antifungal susceptibility testing and general knowledge of fungal signaling pathways. These should be regarded as a foundational framework for designing experiments with this compound, pending the availability of specific data on its bioactivity and mechanism of action.

Application Notes

This compound belongs to the clavam family of β-lactam antibiotics. While some members of the clavam class have been noted for their potential antifungal properties, detailed studies on this compound are scarce. These notes are intended to guide researchers in the preliminary investigation of its antifungal potential.

Mechanism of Action (Hypothesized): The precise antifungal mechanism of this compound is currently unknown. Potential mechanisms could involve the inhibition of cell wall synthesis, disruption of cell membrane integrity, or interference with essential metabolic or signaling pathways. Initial studies should aim to elucidate this mechanism.

Spectrum of Activity: The range of fungal species susceptible to this compound has not been defined. It is recommended to screen a broad panel of clinically relevant yeasts and molds, including species from the genera Candida, Aspergillus, and Cryptococcus, to determine its spectrum of activity.

Synergistic Potential: Investigating the synergistic effects of this compound with other established antifungal agents could be a promising area of research. Combination studies may reveal enhanced efficacy and potentially overcome existing drug resistance mechanisms.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following tables are presented as templates for organizing and presenting results from future antifungal susceptibility testing.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various fungal species.

Fungal SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900288 - 321632
Candida glabrataATCC 9003016 - 643264
Aspergillus fumigatusATCC 20430532 - >12864>128
Cryptococcus neoformansATCC 2088214 - 16816

Table 2: Hypothetical Zone of Inhibition Diameters for this compound using Agar (B569324) Disk Diffusion.

Fungal SpeciesStrainDisk Concentration (µg)Mean Zone Diameter (mm) ± SD
Candida albicansATCC 900285018 ± 1.5
Aspergillus fumigatusATCC 2043055012 ± 2.0

Experimental Protocols

The following are detailed protocols for determining the antifungal activity of this compound, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4]

Protocol 1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M27 and M38 standards for yeasts and filamentous fungi, respectively.[1][2][5]

1. Materials:

  • This compound (powder form)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • Sterile saline or water

  • Spectrophotometer or microplate reader

  • Incubator

2. Preparation of this compound Stock Solution: a. Accurately weigh a suitable amount of this compound powder. b. Dissolve in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm filter. d. Prepare serial dilutions of the stock solution to be used in the assay.

3. Inoculum Preparation: a. For Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells. b. For Molds: Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

4. Assay Procedure: a. Dispense 100 µL of RPMI-1640 broth into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest concentration of this compound working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a positive control (inoculum without drug), and well 12 as a negative control (medium only). d. Add 100 µL of the prepared fungal inoculum to wells 1 through 11. e. Incubate the plate at 35°C for 24-48 hours for yeasts or as appropriate for the growth rate of the mold being tested.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds or as visually determined) compared to the drug-free growth control in well 11.[6]

Protocol 2: Agar Disk Diffusion Assay

This protocol is based on the CLSI M44 and M51 standards for antifungal disk diffusion susceptibility testing.[7]

1. Materials:

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts)

  • Sterile paper disks (6 mm diameter)

  • This compound

  • Fungal isolates

  • Sterile saline

  • Incubator

2. Preparation of this compound Disks: a. Prepare a solution of this compound at a desired concentration. b. Aseptically impregnate sterile paper disks with a known volume of the this compound solution to achieve a specific drug concentration per disk (e.g., 50 µ g/disk ). c. Allow the disks to dry completely in a sterile environment.

3. Inoculum and Plate Preparation: a. Prepare a fungal inoculum as described in Protocol 1 (Step 3) and adjust to a 0.5 McFarland standard. b. Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes.

4. Assay Procedure: a. Aseptically place the this compound-impregnated disks onto the inoculated agar surface. b. Gently press the disks to ensure firm contact with the agar. c. Place control disks (blank solvent and a standard antifungal) on the same plate. d. Invert the plates and incubate at 35°C for 24-48 hours or until sufficient growth is observed.

5. Measuring Zones of Inhibition: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Signaling Pathways (Hypothetical Targets)

The following diagrams illustrate common fungal signaling pathways that are potential targets for antifungal agents. The specific pathway(s) affected by this compound remain to be determined.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Clavamycin_C This compound Stock Broth_Microdilution Broth Microdilution Clavamycin_C->Broth_Microdilution Agar_Diffusion Agar Diffusion Clavamycin_C->Agar_Diffusion Fungal_Culture Fungal Culture Inoculum Standardized Inoculum Fungal_Culture->Inoculum Inoculum->Broth_Microdilution Inoculum->Agar_Diffusion MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination Zone_Measurement Zone Measurement Agar_Diffusion->Zone_Measurement

General workflow for antifungal susceptibility testing.

Fungal_Signaling_Pathways cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_signal Signal Transduction cluster_synthesis Macromolecule Synthesis Ergosterol Ergosterol Synthesis Membrane_Integrity Membrane Integrity Glucan_Synthase β-(1,3)-Glucan Synthase Chitin_Synthase Chitin Synthase HOG_Pathway HOG Pathway Calcineurin_Pathway Calcineurin Pathway DNA_Synthesis DNA/RNA Synthesis Protein_Synthesis Protein Synthesis Clavamycin_C This compound (Hypothetical Target) Clavamycin_C->Ergosterol Clavamycin_C->Membrane_Integrity Clavamycin_C->Glucan_Synthase Clavamycin_C->Chitin_Synthase Clavamycin_C->HOG_Pathway Clavamycin_C->Calcineurin_Pathway Clavamycin_C->DNA_Synthesis Clavamycin_C->Protein_Synthesis

Potential fungal signaling and biosynthetic pathway targets for antifungal agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving Clavamycin C Yield from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of Clavamycin C (more commonly known as clavulanic acid) from Streptomyces species, primarily Streptomyces clavuligerus.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic precursors for clavulanic acid biosynthesis?

A1: The clavulanic acid molecule is derived from two primary metabolic precursors. The C3 precursor is glyceraldehyde-3-phosphate, which is typically derived from glycerol (B35011) metabolism, and the C5 precursor is L-arginine, synthesized via the urea (B33335) cycle.[1][2][3] Ensuring an adequate supply of these precursors is a critical first step in optimizing production.

Q2: Which carbon source is optimal for clavulanic acid production?

A2: Glycerol is widely reported as the most effective carbon source for clavulanic acid production in S. clavuligerus.[4] Studies have shown that using glycerol can increase clavulanic acid titers up to fivefold compared to cultivations using starch as the carbon source.[1] Conversely, carbon sources like dextrose or starch tend to promote the production of the competing antibiotic, Cephamycin C.[1][4]

Q3: What is the role of the ccaR and claR genes in clavulanic acid production?

A3: ccaR and claR are pathway-specific transcriptional regulatory genes within the clavulanic acid biosynthetic gene cluster. They act as positive regulators, or activators. Overexpression of these genes has been shown to significantly increase clavulanic acid titers.[1] For instance, amplifying ccaR can lead to a 2-3 fold increase in both clavulanic acid and cephamycin C biosynthesis.[5]

Q4: Does phosphate (B84403) concentration in the medium affect the final yield?

A4: Yes, phosphate concentration has a significant repressive effect on clavulanic acid production. Fermentation media with low phosphate levels (e.g., 2 mM) have been shown to yield significantly higher concentrations of clavulanic acid compared to media with high phosphate concentrations (e.g., 75 mM).[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Clavulanic Acid Yield Despite Good Cell Growth

Q: My S. clavuligerus culture shows high biomass (good turbidity/mycelial density), but HPLC analysis reveals very low or no clavulanic acid. What are the potential causes?

A: This common issue indicates that primary metabolism (cell growth) is functioning well, but secondary metabolism (antibiotic production) is impaired.[7] Here are the primary areas to investigate:

  • Suboptimal Medium Composition:

    • Carbon Source: Are you using glucose or starch? These can repress clavulanic acid synthesis. Switch to a glycerol-based medium.[1][4]

    • Nitrogen Source: Rich nitrogen sources like soybean flour or soy protein are known to enhance production.[1][8] Insufficient nitrogen can limit the synthesis of the L-arginine precursor.

    • Phosphate Levels: High phosphate concentrations are strongly inhibitory.[6] Check the phosphate concentration in your medium and consider reducing it to a limiting level (e.g., 2 mM).

  • Incorrect Fermentation Conditions:

    • pH: The initial pH of the medium should be around 6.5-6.8.[4][9] An unfavorable pH can negatively impact the activity of biosynthetic enzymes.

    • Temperature: While S. clavuligerus grows well at 28-30°C, clavulanic acid is more stable and higher titers are often achieved at lower temperatures, such as 20°C.[1][6]

    • Aeration: Inadequate dissolved oxygen is a major bottleneck. Ensure your culture is well-aerated through vigorous agitation (e.g., 200-250 rpm in shake flasks) and the use of baffled flasks.[5][10]

  • Genetic Instability: Streptomyces strains, particularly high-producing industrial strains developed through mutagenesis, can be genetically unstable. Consider preparing a fresh stock from a lyophilized culture.

Issue 2: Inconsistent Yields Between Fermentation Batches

Q: I am observing significant batch-to-batch variability in my clavulanic acid yield. How can I improve the consistency of my process?

A: Batch-to-batch variability often stems from a lack of consistency in protocol execution.[7] Key areas to standardize include:

  • Inoculum Preparation: The age and density of the inoculum are critical. Use a standardized procedure for preparing your seed culture, ensuring cells are in the exponential growth phase before inoculating the production medium.[8][9] A high-density spore suspension inoculum is reported to improve biosynthesis.[1]

  • Medium Preparation: Ensure all medium components are weighed precisely and dissolved completely. Inconsistent sterilization times or temperatures can degrade sensitive components like glycerol or amino acids.[7]

  • Water Quality: Use distilled or deionized water of consistent quality, as trace elements can influence secondary metabolism.

Issue 3: Yield Decreases After an Initial Promising Production Phase

Q: My fermentation starts producing clavulanic acid, but the concentration plateaus or even decreases after 48-72 hours. What could be happening?

A: This pattern can be caused by several factors:

  • Nutrient Depletion: The culture may have exhausted a key nutrient required for synthesis, such as the carbon source (glycerol) or a specific amino acid precursor. This is a common issue in batch fermentations. Switching to a fed-batch strategy, where nutrients are supplied periodically during the fermentation, can overcome this and lead to higher yields.[6]

  • Product Instability: Clavulanic acid is unstable, especially at non-optimal pH and higher temperatures. As the fermentation progresses, the pH can shift. Monitor and control the pH of the culture. Lowering the fermentation temperature can also improve stability.[1]

  • Accumulation of Inhibitory Byproducts: The accumulation of metabolic byproducts can create an inhibitory environment that halts further production.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a clear comparison of different optimization strategies.

Table 1: Impact of Genetic Engineering Strategies on Clavulanic Acid Yield

Genetic Modification StrategyStrainFold Increase in YieldFinal Titer (approx.)Reference
Disruption of cephamycin C pathway (lat gene)S. clavuligerus (wild-type)2 to 2.5-foldNot specified[11]
Deletion of gap1 geneS. clavuligerus NRRL3585 mutant2-foldNot specified[1][5]
Overexpression of ccaR and claRS. clavuligerus OR mutant-5.66 g/L[1]
Overexpression of cas1S. clavuligerus OR mutant~25% increase4.95 g/L[1]
Overexpression of 4 structural genes (ceas2, bls2, cas2, pah2)S. clavuligerus (wild-type)8.7-fold~310 mg/L[12]

Table 2: Effect of Fermentation Parameters on Clavulanic Acid Yield

ParameterCondition 1Yield 1Condition 2Yield 2Reference
Temperature 20°C1266.2 mg/L30°C168.7 mg/L[6]
Phosphate Conc. 2 mM90 mg/L75 mM3 mg/L[6]
Fermentation Mode Batch348.5 mg/LFed-Batch982.1 mg/L[6]
Nitrogen Source Soybean Protein Isolate338 mg/LSoybean Flour698 mg/L[8]

Experimental Protocols

Protocol 1: Gene Disruption via Homologous Recombination

This protocol provides a general methodology for disrupting a competing metabolic pathway, such as the cephamycin C pathway, by deleting the lat gene as described in related studies.[11]

Objective: To create a targeted gene knockout to redirect metabolic flux towards clavulanic acid production.

Materials:

  • S. clavuligerus wild-type strain.

  • E. coli strain for plasmid construction (e.g., DH5α).

  • Temperature-sensitive shuttle vector (e.g., pKC1139).

  • Apramycin (B1230331) resistance cassette (apr).

  • Restriction enzymes, T4 DNA ligase.

  • Protoplast preparation buffers and regeneration medium (e.g., R5 medium).

  • Lysozyme (B549824).

Methodology:

  • Construct the Disruption Vector:

    • Amplify DNA fragments (approx. 1-2 kb each) flanking the target gene (lat) from S. clavuligerus genomic DNA using PCR.

    • Clone the flanking fragments into the shuttle vector on either side of the apramycin resistance cassette. This creates the disruption construct where the resistance gene is flanked by homologous regions of the target gene.

  • Protoplast Transformation:

    • Grow S. clavuligerus in a suitable medium (e.g., TSB with glycine) to the mid-exponential phase.

    • Harvest the mycelium and treat with lysozyme to generate protoplasts.

    • Transform the protoplasts with the disruption vector DNA using PEG-mediated transformation.

    • Plate the transformed protoplasts onto a regeneration medium and select for apramycin resistance.

  • Screen for Double Crossover Events:

    • Initial transformants will be single-crossover integrants. These are typically unstable.

    • Culture the apramycin-resistant transformants under non-selective conditions at a permissive temperature to encourage a second crossover event.

    • Screen for colonies that have become sensitive to the vector's original antibiotic marker but remain resistant to apramycin. This indicates a double crossover has occurred, replacing the native gene with the resistance cassette.

  • Confirmation:

    • Confirm the gene disruption via PCR using primers that bind outside the targeted region and Southern blot analysis of genomic DNA.

    • Analyze the confirmed mutant strains for clavulanic acid and cephamycin C production via HPLC to verify the desired metabolic shift.

Protocol 2: Shake Flask Fermentation for Clavulanic Acid Production

This protocol outlines a standard method for shake flask cultivation of S. clavuligerus.

Objective: To cultivate S. clavuligerus for the production and subsequent quantification of clavulanic acid.

Materials:

  • S. clavuligerus strain (spore stock or glycerol stock).

  • Seed medium and Production medium (see below for examples).

  • 250 mL baffled Erlenmeyer flasks with cotton plugs.

  • Incubator shaker.

Example Media Composition (g/L):

  • Seed Medium: Glycerol 10, Soybean Flour 20, K₂HPO₄ 1.2, MnCl₂·4H₂O 0.001, FeSO₄·7H₂O 0.001. Adjust pH to 6.8.[8]

  • Production Medium: Glycerol 15, Soybean Flour 38, Ornithine 1.2, FeSO₄·7H₂O 0.4, K₂HPO₄ 1.0. Adjust pH to 6.8. (Composition adapted from multiple sources).[6][13]

Methodology:

  • Inoculum Preparation (Seed Stage):

    • Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with spores or mycelia from a glycerol stock.[8][10]

    • Incubate at 28°C with shaking at 250 rpm for 24-48 hours until good growth is observed.[4]

  • Production Stage:

    • Inoculate 45 mL of sterile production medium in a 250 mL baffled flask with 5 mL of the seed culture (a 10% v/v inoculation).[8]

    • Incubate flasks under desired production conditions (e.g., 20-28°C) with vigorous shaking (200-250 rpm) for 5-7 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours).

    • Centrifuge the broth to separate the mycelium.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the supernatant for clavulanic acid concentration using a validated HPLC method.

Visualizations: Pathways and Workflows

Clavulanic_Acid_Biosynthesis_Pathway cluster_secondary Clavulanic Acid Pathway G3P Glyceraldehyde-3-Phosphate (from Glycerol) Intermediate1 N2-(2-carboxyethyl)arginine G3P->Intermediate1 Arg L-Arginine (from Urea Cycle) Arg->Intermediate1 CEAS2 ceas2 BLS2 bls2 CAS2 cas2 PAH2 pah2 Intermediate2 Proclavaminic Acid Intermediate1->Intermediate2 bls2 Intermediate3 Clavaminic Acid Intermediate2->Intermediate3 cas2 CA Clavulanic Acid Intermediate3->CA pah2

Caption: Simplified biosynthetic pathway of clavulanic acid from primary metabolic precursors.

Metabolic_Engineering_Workflow cluster_strategy Engineering Strategies start Low Yielding S. clavuligerus Strain strategy1 Strategy 1: Block Competing Pathways (e.g., disrupt lat gene for Cephamycin C synthesis) start->strategy1 strategy2 Strategy 2: Overexpress Key Genes (e.g., ccaR, claR, cas2) start->strategy2 strategy3 Strategy 3: Enhance Precursor Supply (e.g., delete gap1 gene) start->strategy3 fermentation Optimize Fermentation (Medium, Temp, pH, Aeration) strategy1->fermentation strategy2->fermentation strategy3->fermentation analysis Analyze Yield (HPLC) fermentation->analysis analysis->start Further Optimization end High-Yielding Strain analysis->end Yield Improved

Caption: Workflow for improving clavulanic acid yield through metabolic engineering.

Troubleshooting_Logic start Low Clavulanic Acid Yield q_growth Is cell growth (biomass) high? start->q_growth a_growth_low Troubleshoot Growth: - Check Inoculum Viability - Verify Medium Sterility - Optimize Growth Temp/pH q_growth->a_growth_low No q_conditions Are fermentation conditions optimal? q_growth->q_conditions Yes a_conditions_no Optimize Conditions: - Switch to Glycerol - Lower Phosphate - Increase Aeration - Lower Temperature q_conditions->a_conditions_no No a_final Consider Genetic Strategies: - Overexpression of Regulators - Disruption of Competing Pathways q_conditions->a_final Yes

Caption: A logical decision tree for troubleshooting low clavulanic acid yield.

References

Technical Support Center: Clavamycin C (Clavulanic Acid) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Clavamycin C, more commonly known as Clavulanic Acid (CA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Clavulanic Acid, offering potential causes and solutions to get your experiments back on track.

Problem Potential Cause Suggested Solution
Low Yield of Clavulanic Acid Degradation due to improper pH: The β-lactam ring of clavulanic acid is susceptible to hydrolysis under alkaline and strongly acidic conditions.[1][2][3]Maintain a slightly acidic to neutral pH (ideally between 6.0 and 7.2) during extraction and purification steps.[1][2] For liquid-liquid extraction, a lower pH of around 2.0 can be optimal for protonating the carboxylate group, facilitating extraction into an organic solvent.[4][5]
Degradation due to high temperature: Clavulanic acid is thermolabile, and elevated temperatures accelerate its degradation.[1][6]Perform all purification steps at low temperatures, ideally between 4°C and 10°C.[1][5] Avoid prolonged exposure to room temperature.
Inefficient Extraction: The choice of solvent and the solvent-to-aqueous ratio can significantly impact extraction efficiency.For liquid-liquid extraction, ethyl acetate (B1210297) is a commonly used solvent.[4] Increasing the solvent ratio can improve recovery, though it may lead to a more diluted product.[4]
Poor Adsorption to Ion-Exchange Resin: The pH of the feed and the type of resin are critical for effective binding.For anion-exchange chromatography, ensure the pH of the fermentation broth is adjusted to be above the pKa of clavulanic acid (approximately 2.5) to ensure it is in its anionic form.[5] Amberlite IRA 400 is a commonly used strong anion-exchange resin.[7]
Presence of Impurities in Final Product Degradation Products: Due to the inherent instability of clavulanic acid, degradation products can form during the process. Common degradation products include open-ring hydrolysis products and epimers.[8]Strict control of pH and temperature throughout the purification process is crucial to minimize degradation.[1][2]
Co-elution of Related Compounds: Fermentation broths contain various by-products, such as amino acids (lysine, histidine, proline, tyrosine), which may co-elute with clavulanic acid.[9]Employ a multi-step purification strategy. For example, an initial aqueous two-phase system extraction can be used to remove some impurities before proceeding to ion-exchange chromatography for finer separation.[9][10]
Poor Chromatographic Peak Shape (Tailing, Broadening) during HPLC Analysis Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the acidic clavulanic acid, causing peak tailing.[11]Use a highly deactivated, end-capped C18 column. Adjusting the mobile phase pH to a lower value (e.g., 2-3) can suppress silanol ionization.[11]
Column Overload: Injecting a sample with too high a concentration can lead to peak broadening and tailing.[11]Dilute the sample and re-inject to see if the peak shape improves.[11]
Analyte Degradation on Column: The aqueous mobile phase can contribute to the degradation of clavulanic acid during the chromatographic run.Minimize the run time and ensure the mobile phase pH is within the stability range of clavulanic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of Clavulanic Acid during purification?

A1: Clavulanic acid is most stable in slightly acidic to neutral aqueous solutions, with an optimal pH range of 6.0 to 7.2.[1][2] Both strongly acidic and alkaline conditions lead to the rapid degradation of the molecule.[3]

Q2: What is the recommended temperature for processing and storing Clavulanic Acid solutions?

A2: To minimize thermal degradation, all purification steps should be conducted at low temperatures, typically between 4°C and 10°C.[1][5] For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -80°C is advisable, although it's important to be aware that some degradation can still occur even at -20°C.[1][12]

Q3: What are the most common impurities found after Clavulanic Acid purification?

A3: Impurities can arise from two main sources: degradation of clavulanic acid itself and co-purification of components from the fermentation broth. Degradation products include open-ring hydrolysis products, epimers, and other related substances.[8] By-products from the fermentation broth that may be present include various amino acids.[9]

Q4: Which analytical technique is most suitable for assessing the purity of Clavulanic Acid?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for determining the purity of clavulanic acid.[13][14] Reverse-phase chromatography with a C18 column is common. To enhance sensitivity, derivatization with imidazole (B134444) is often employed, which allows for UV detection at a higher wavelength (around 311 nm).[15][16]

Q5: Can you suggest a starting point for a liquid-liquid extraction protocol?

A5: A common starting point for liquid-liquid extraction involves adjusting the pH of the clarified fermentation broth to approximately 2.0 with an acid like sulfuric acid.[4][5] The acidified broth is then extracted with a water-immiscible organic solvent, such as ethyl acetate, at a low temperature (e.g., 10°C).[5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to Clavulanic Acid purification and analysis.

Table 1: Influence of pH and Temperature on Clavulanic Acid Recovery in Liquid-Liquid Extraction

pHTemperature (°C)Single Extraction Recovery (%)Double Extraction Recovery (%)
2.01049.0957.14
8.012.516.0118.85

Data adapted from studies on liquid-liquid extraction from fermentation broths.[3][4]

Table 2: Influence of pH and Temperature on Clavulanic Acid Adsorption

MediumpHTemperature (°C)Adsorption Recovery (%)
Defined4.5012.5040.04
Defined7.010.023.92
Complex4.5012.5041.67
Complex7.010.014.46

Data adapted from studies using anion exchange resin.[4]

Table 3: Typical HPLC Parameters for Clavulanic Acid Analysis

ParameterUndivatized Clavulanic AcidImidazole-Derivatized Clavulanic Acid
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 3.9 mm, 4 µm)
Mobile Phase Methanol:Water with Disodium Hydrogen Phosphate (20:80 v/v), pH 5.5Phosphate Buffer:Methanol (95:5 v/v), pH ~5.0
Flow Rate 1.0 mL/min1.8 mL/min
Detection Wavelength 220 nm311 nm
Limit of Detection (LOD) ~0.0021 µg/mL< 0.008 mg/L

Data compiled from various HPLC method development studies.[14][15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Clavulanic Acid from Fermentation Broth

  • Clarification: Centrifuge the fermentation broth to remove microbial cells and other solid debris.

  • Acidification: Cool the clarified broth to 10°C and adjust the pH to 2.0 using a suitable acid (e.g., sulfuric acid) while stirring.[4][5]

  • Extraction: Add an equal volume of cold ethyl acetate to the acidified broth. Stir the mixture vigorously for a sufficient time to allow for phase transfer.

  • Phase Separation: Allow the mixture to stand until the aqueous and organic phases have clearly separated.

  • Collection: Carefully collect the upper organic phase containing the extracted clavulanic acid.

  • Back-Extraction (Optional): To transfer the clavulanic acid back to an aqueous phase, the organic extract can be mixed with an aqueous solution of a base (e.g., sodium hydrogen carbonate) to maintain a neutral pH.[17]

Protocol 2: Ion-Exchange Chromatography for Clavulanic Acid Purification

  • Resin Preparation: Equilibrate a strong anion-exchange resin, such as Amberlite IRA 400, with a suitable buffer at the desired starting pH (e.g., pH 6.2).[7]

  • Sample Loading: Adjust the pH of the clarified and filtered fermentation broth to the equilibration pH and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound clavulanic acid using a buffer with an increased ionic strength (e.g., containing NaCl) or a change in pH.[10]

  • Fraction Collection: Collect the fractions as they elute from the column and analyze them for the presence of clavulanic acid using a suitable analytical method like HPLC.

Protocol 3: Analytical HPLC of Clavulanic Acid with Imidazole Derivatization

  • Sample Preparation: Dilute the sample containing clavulanic acid to an appropriate concentration with water or a suitable buffer.

  • Derivatization: To a known volume of the diluted sample (e.g., 400 µL), add a volume of imidazole reagent (e.g., 100 µL of a 1M solution).[15]

  • Incubation: Allow the reaction mixture to incubate at room temperature for a specified time (e.g., 15 minutes) to ensure complete derivatization.[4]

  • Injection: Inject an aliquot of the derivatized sample into the HPLC system.

  • Chromatographic Analysis: Perform the analysis using a C18 column and a mobile phase suitable for separating the derivatized product, with UV detection at 311 nm.[15]

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_purification Downstream Purification cluster_analysis Quality Control fermentation Fermentation of S. clavuligerus clarification Clarification (Centrifugation/Filtration) fermentation->clarification extraction Liquid-Liquid Extraction (pH 2.0, 10°C) clarification->extraction chromatography Ion-Exchange Chromatography extraction->chromatography final_product Final Purified Clavulanic Acid chromatography->final_product hplc HPLC Analysis (Purity Assessment) final_product->hplc

Caption: General experimental workflow for Clavulanic Acid purification.

troubleshooting_logic start Low Purification Yield check_ph Is pH within optimal range (6.0-7.2)? start->check_ph check_temp Is temperature low (4-10°C)? check_ph->check_temp Yes solution_ph Adjust pH check_ph->solution_ph No check_extraction Is extraction method optimized? check_temp->check_extraction Yes solution_temp Lower temperature check_temp->solution_temp No solution_extraction Optimize solvent and ratio check_extraction->solution_extraction No success Yield Improved check_extraction->success Yes solution_ph->check_ph solution_temp->check_temp solution_extraction->check_extraction

Caption: Troubleshooting logic for low Clavulanic Acid yield.

References

Technical Support Center: Stabilizing Clavamycin C in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clavamycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and stabilization of this compound in solution.

Disclaimer: this compound is a member of the clavulanate family. Due to the limited availability of stability data specific to this compound, the following information is largely based on studies of a closely related and well-characterized compound, clavulanic acid. The stability characteristics are expected to be very similar, but researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing activity. What are the primary factors affecting its stability?

A1: The stability of this compound in aqueous solutions is influenced by several factors, with temperature and pH being the most critical. Like other β-lactam compounds, this compound is susceptible to hydrolysis.[1][2] High temperatures and non-optimal pH values can significantly accelerate its degradation.[3][4]

Q2: What is the optimal pH range for maintaining this compound stability in solution?

A2: The maximal stability for clavulanic acid, a close analog, is reported to be in the pH range of 6.0 to 7.2.[2][5] Both acidic and alkaline conditions outside of this narrow range can lead to rapid degradation.[2] For instance, when combined with amoxicillin (B794), the pH of the reconstituted mixture can be in the range of 8.5-9.5, which contributes to the low stability of the clavulanate component.[5] Adjusting the pH to be near neutral (around 6.5) has been shown to markedly improve the stability of both amoxicillin and clavulanate in solution.[6]

Q3: What is the recommended storage temperature for this compound solutions?

A3: For short-term storage, it is crucial to maintain this compound solutions at refrigerated temperatures (2-8°C).[3][7] Studies on clavulanic acid show significantly less degradation at 8°C compared to ambient temperatures of 23-28°C.[3][7] For example, in one study, clavulanic acid in a reconstituted suspension showed only 12.9% degradation after 7 days at 8°C, whereas it degraded by 72.3% at 28°C over the same period.[3][7] For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[8][9]

Q4: Can the presence of other compounds in my solution affect this compound stability?

A4: Yes, the composition of the solution can impact stability. The presence of certain salts can increase the ionic strength and potentially accelerate degradation.[2] Interestingly, when co-formulated with amoxicillin, there can be a complex interaction. The hydrolysis of amoxicillin can be catalyzed by clavulanic acid, while the degradation of clavulanic acid is surprisingly decreased in the presence of amoxicillin.[10] Researchers should be mindful of all components in their formulation.

Q5: Are there any formulation strategies to improve the stability of this compound?

A5: Yes, formulation strategies can enhance stability. One approach involves using non-aqueous or low-water content vehicles, such as medium-chain triglycerides, which have been shown to prevent the degradation of clavulanic acid.[1] Additionally, buffering the solution to maintain an optimal pH is a key strategy.

Troubleshooting Guides

Issue 1: Rapid loss of this compound activity confirmed by bioassay.

Possible Cause Troubleshooting Step
Incorrect pH of the solution. Measure the pH of your solution. Adjust to a range of 6.0-7.2 using an appropriate buffer system.
High storage temperature. Ensure the solution is stored at 2-8°C immediately after preparation and during use. For longer-term storage, aliquot and freeze at -20°C or below.
Hydrolytic degradation. Prepare fresh solutions for each experiment whenever possible. Avoid repeated freeze-thaw cycles.
Presence of destabilizing agents. Review the composition of your solution. If it contains components that create a high ionic strength or a pH outside the optimal range, consider reformulation.

Issue 2: Visible changes in the this compound solution (e.g., color change).

Possible Cause Troubleshooting Step
Degradation of the molecule. A color change can be an indicator of significant degradation.[5] Discard the solution and prepare a fresh batch, paying close attention to pH and temperature control.
Contamination. Ensure sterile handling techniques during preparation and storage to prevent microbial growth, which can alter the solution's properties.

Data Presentation

Table 1: Effect of Temperature on Clavulanic Acid Stability in Aqueous Suspension Over 7 Days

TemperatureDegradation (%)
8°C12.9%
20°C40%
28°C72.3%

Data adapted from studies on co-formulated amoxicillin-clavulanic acid suspensions.[3][11]

Table 2: Shelf-Life of Clavulanic Acid in Aqueous Solution at Different Temperatures

TemperatureTime to 90% Initial Concentration
4°C152 hours
25°C26 hours
37°C6.4 hours

Data from a study where clavulanic acid was prepared in a separate container from amoxicillin.[4]

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Solution

  • Solution Preparation:

    • Prepare a stock solution of this compound in a buffer of choice (e.g., phosphate (B84403) buffer) at a known concentration.

    • Adjust the pH of the solution to the desired value (e.g., pH 6.5).

    • Filter-sterilize the solution using a 0.22 µm filter.

  • Incubation:

    • Aliquot the solution into multiple sterile tubes.

    • Store the aliquots at different temperature conditions (e.g., 4°C, 25°C, and 37°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition.

    • Analyze the concentration of intact this compound using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[12][13][14]

      • HPLC Method Example: A C18 column can be used with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). Detection is typically performed using a UV detector at around 220 nm.[12]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Calculate the degradation rate and the time it takes to reach a certain percentage of the initial concentration (e.g., 90%, or t90).

Visualizations

Stability_Testing_Workflow cluster_prep 1. Solution Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep1 Prepare this compound stock solution prep2 Adjust pH to target value (e.g., 6.5) prep1->prep2 prep3 Filter-sterilize prep2->prep3 storage1 Aliquot solution prep3->storage1 storage2 Store at different temperatures (4°C, 25°C, 37°C) storage1->storage2 analysis1 Collect samples at time points storage2->analysis1 analysis2 Analyze concentration by HPLC analysis1->analysis2 data1 Plot concentration vs. time analysis2->data1 data2 Calculate degradation rate data1->data2

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Tree start Issue: Rapid loss of This compound activity q1 Is the solution pH between 6.0 and 7.2? start->q1 action1 Adjust pH to 6.0-7.2 using a suitable buffer. q1->action1 No q2 Is the solution stored at 2-8°C? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Store solution at 2-8°C. Prepare fresh solution. q2->action2 No q3 Was the solution prepared fresh? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Prepare fresh solution for each experiment. q3->action3 No end_node Consider other factors: - Ionic strength - Presence of other reactants - Purity of this compound q3->end_node Yes a3_yes Yes a3_no No action3->end_node

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Overcoming Resistance to Clavamycin C in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Clavamycin C (clavulanic acid) in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Decreased efficacy of a β-lactam antibiotic when combined with this compound against a previously susceptible bacterial strain.

  • Question: We are observing a higher Minimum Inhibitory Concentration (MIC) for our β-lactam/Clavamycin C combination than expected. What could be the cause?

    • Possible Cause 1: β-Lactamase Hyperproduction. The resistant strain may be overexpressing β-lactamase enzymes, overwhelming the inhibitory effect of this compound.

    • Troubleshooting Steps:

      • Quantify β-lactamase activity: Perform a nitrocefin (B1678963) assay to compare β-lactamase levels between the susceptible and resistant strains.

      • Increase this compound concentration: Titrate the concentration of this compound in your synergy assay to determine if a higher dose can restore susceptibility.

      • Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known β-lactamase genes.

  • Question: Our β-lactam/Clavamycin C combination is ineffective against a clinical isolate, even at high concentrations. What are the likely resistance mechanisms?

    • Possible Cause 2: Altered Penicillin-Binding Proteins (PBPs). Mutations in the genes encoding PBPs, the target of β-lactam antibiotics, can reduce the binding affinity of the antibiotic, rendering it ineffective even with β-lactamase inhibition.

    • Troubleshooting Steps:

      • PBP binding assays: Perform competitive binding assays with radiolabeled penicillin to assess the binding affinity of the β-lactam antibiotic to PBPs from both susceptible and resistant strains.

      • Gene sequencing: Sequence the genes encoding for the primary PBPs to identify potential mutations.

    • Possible Cause 3: Efflux Pumps. The bacteria may be actively pumping the antibiotic out of the cell, preventing it from reaching its PBP target.

    • Troubleshooting Steps:

      • Use of efflux pump inhibitors (EPIs): Include a broad-spectrum EPI, such as reserpine (B192253) or verapamil, in your susceptibility testing to see if it restores susceptibility to the β-lactam/Clavamycin C combination.

      • Gene expression analysis: Use qRT-PCR to investigate the expression levels of genes known to encode efflux pumps.

Issue 2: Inconsistent results in checkerboard and time-kill curve assays.

  • Question: We are getting variable Fractional Inhibitory Concentration (FIC) indices in our checkerboard assays. How can we improve reproducibility?

    • Possible Cause: Technical Variability. Inconsistent inoculum preparation, inaccurate serial dilutions, or improper incubation conditions can lead to variable results.

    • Troubleshooting Steps:

      • Standardize inoculum: Ensure the bacterial inoculum is consistently prepared to a 0.5 McFarland standard.[1]

      • Automate dilutions: Utilize automated liquid handlers for preparing serial dilutions to minimize human error.[2]

      • Control incubation environment: Maintain a stable temperature and atmosphere during incubation.[1]

  • Question: Our time-kill curves do not show the expected synergistic killing. What should we check?

    • Possible Cause: Suboptimal antibiotic concentrations. The concentrations of the β-lactam and/or this compound may not be optimal for demonstrating synergy.

    • Troubleshooting Steps:

      • Test a range of concentrations: Perform the time-kill assay with concentrations at, above, and below the MIC for each drug individually and in combination.

      • Confirm MICs: Re-determine the MICs of the individual agents to ensure the concentrations used in the time-kill assay are appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, more commonly known as clavulanic acid, is a β-lactamase inhibitor.[3] It has a similar structure to β-lactam antibiotics, allowing it to bind to the active site of β-lactamase enzymes.[4] This binding is often irreversible and inactivates the enzyme, preventing it from hydrolyzing and inactivating co-administered β-lactam antibiotics.[4][5]

Q2: What are the most common mechanisms of resistance to β-lactam/Clavamycin C combinations?

A2: The most prevalent resistance mechanisms include:

  • Hyperproduction of β-lactamases: Bacteria produce large amounts of β-lactamase, which saturates the inhibitory capacity of this compound.[6]

  • Expression of inhibitor-resistant β-lactamases: Mutations in the β-lactamase enzyme can prevent this compound from binding effectively.

  • Alterations in Penicillin-Binding Proteins (PBPs): Changes in the structure of PBPs reduce the binding affinity of the β-lactam antibiotic.[7]

  • Efflux pumps: Bacteria actively transport the antibiotic out of the cell.[8]

  • Reduced membrane permeability: Changes in the bacterial outer membrane can limit the entry of the antibiotic.

Q3: How can I experimentally determine if a resistant strain is producing a β-lactamase?

A3: The presence of β-lactamase can be detected using several methods:

  • Nitrocefin Assay: This is a colorimetric assay where the chromogenic cephalosporin, nitrocefin, changes color from yellow to red when hydrolyzed by a β-lactamase. The rate of color change is proportional to the enzyme's activity.

  • Double-Disk Synergy Test: A disk containing a β-lactam antibiotic is placed near a disk containing this compound on an agar (B569324) plate inoculated with the test organism. An enhanced zone of inhibition between the disks, often described as a "keyhole" or "champagne cork" shape, indicates the presence of an extended-spectrum β-lactamase (ESBL) that is inhibited by this compound.[9]

Q4: What are some alternative strategies to overcome resistance when this compound is no longer effective?

A4: When resistance to traditional β-lactam/Clavamycin C combinations emerges, several strategies can be explored:

  • Novel β-lactamase inhibitors: Investigate newer generation β-lactamase inhibitors such as avibactam, relebactam, or vaborbactam, which have a broader spectrum of activity against different classes of β-lactamases.[4][7]

  • Combination with other antibiotic classes: Explore synergy with non-β-lactam antibiotics that have different mechanisms of action, such as aminoglycosides or fluoroquinolones.

  • Efflux Pump Inhibitors (EPIs): In cases of efflux-mediated resistance, combining the antibiotic with an EPI can restore its activity.[10]

Data Presentation

Table 1: Example Checkerboard Assay Results for Amoxicillin and this compound against a β-lactamase producing E. coli strain.

Amoxicillin (µg/mL)This compound (µg/mL)GrowthFIC IndexInterpretation
MIC alone
1280+--
0 32 + - -
Combinations
162+0.1875Synergy
84+0.1875Synergy
48+0.3125Synergy
321+0.28125Synergy

Note: The Fractional Inhibitory Concentration (FIC) index is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤ 0.5, additivity as > 0.5 to < 4, and antagonism as ≥ 4.[11]

Table 2: Example Time-Kill Curve Assay Data for a β-lactam and this compound combination against a resistant bacterial strain.

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (β-lactam alone)Log10 CFU/mL (this compound alone)Log10 CFU/mL (Combination)
06.06.06.06.0
27.26.86.55.1
48.57.57.04.2
89.18.27.83.5
249.38.88.1<2.0

Note: Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Experimental Protocols

Checkerboard Assay Protocol

This method is used to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.[12]

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the β-lactam antibiotic and this compound in an appropriate solvent.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic along the x-axis and this compound along the y-axis in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include growth control (no antibiotic) and sterility control (no bacteria) wells.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading Results: Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • Calculate FIC Index: Calculate the FIC index for each combination to determine the nature of the interaction.

Time-Kill Curve Assay Protocol

This assay assesses the rate of bacterial killing by an antimicrobial agent or combination over time.

  • Prepare Cultures: Grow an overnight culture of the test organism in CAMHB.

  • Prepare Test Tubes: Set up tubes containing fresh CAMHB with the desired concentrations of the β-lactam antibiotic, this compound, and their combination. Also include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition to generate time-kill curves.

Mandatory Visualization

experimental_workflow cluster_checkerboard Checkerboard Assay Workflow cluster_timekill Time-Kill Curve Assay Workflow A Prepare Stock Solutions B Serial Dilutions in Microtiter Plate A->B D Inoculate Plate B->D C Prepare Standardized Inoculum C->D E Incubate (16-20h) D->E F Read MICs E->F G Calculate FIC Index F->G H Prepare Overnight Culture J Inoculate Tubes H->J I Prepare Test Tubes with Antibiotics I->J K Sample at Time Points J->K L Perform Serial Dilutions & Plate K->L M Incubate Plates (18-24h) L->M N Count Colonies (CFU/mL) M->N O Plot Time-Kill Curves N->O

Caption: Experimental workflows for checkerboard and time-kill curve assays.

signaling_pathway cluster_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase InactiveBetaLactam Inactive β-Lactam BetaLactamase->InactiveBetaLactam Produces InactiveEnzyme Inactive β-Lactamase BetaLactamase->InactiveEnzyme Forms BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Hydrolyzed by ClavamycinC This compound ClavamycinC->BetaLactamase Inhibits

Caption: Mechanism of action of β-lactam antibiotics and this compound.

resistance_mechanisms cluster_enzymatic Enzymatic Inactivation cluster_target Target Modification cluster_transport Reduced Drug Accumulation RM Resistance to β-Lactam/Clavamycin C B_Lactamase_Hyper β-Lactamase Hyperproduction RM->B_Lactamase_Hyper Inhibitor_Resistant Inhibitor-Resistant β-Lactamases RM->Inhibitor_Resistant PBP_Mutation PBP Alteration RM->PBP_Mutation Efflux Efflux Pump Overexpression RM->Efflux Permeability Decreased Permeability RM->Permeability

Caption: Major mechanisms of resistance to β-lactam/Clavamycin C combinations.

References

Technical Support Center: Optimizing Clavamycin C Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Clavamycin C is sparse in publicly available scientific literature. The following guide is based on the initial discovery and characterization of Clavamycins and provides general best practices for optimizing the in vitro dosage of novel antifungal compounds. Researchers should adapt these guidelines based on their specific experimental setup and cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a member of the clavam family of antibiotics discovered from two variants of Streptomyces hygroscopicus.[1] Unlike the well-known clavam, clavulanic acid, this compound does not inhibit β-lactamase. It has been shown to have antifungal activity, particularly against Candida albicans.[1] Its antifungal effect is reportedly reversed by di- and tri-peptides, suggesting that its mechanism of action may involve interference with peptide transport systems in fungal cells.

Q2: What is a typical starting concentration range for in vitro studies with a novel antifungal agent like this compound?

For a novel compound with limited data, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from a high concentration (e.g., 100 µg/mL or 100 µM) down to very low concentrations (e.g., <0.1 µg/mL). This initial "range-finding" experiment helps to identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time will depend on the specific assay and the doubling time of the fungal species or cell line being tested. For antifungal susceptibility testing, a standard incubation period is 24 to 48 hours. For cytotoxicity assays with mammalian cells, a 24, 48, or 72-hour incubation is common. It is crucial to include a time-course experiment in your initial study design to determine the optimal endpoint.

Q4: Is this compound active against bacteria?

The initial studies on Clavamycins found that they were not active against bacteria. Therefore, for antibacterial studies, this compound is likely not a suitable candidate.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect at any concentration. 1. Concentration range is too low. 2. Compound is not active against the specific fungal species or cell line. 3. Degradation of the compound. 4. Inappropriate assay conditions.1. Test a higher concentration range. 2. Verify the activity against a known sensitive strain, if available. 3. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. 4. Review and optimize assay parameters such as pH, temperature, and media composition.
High variability between replicate wells. 1. Inaccurate pipetting. 2. Uneven cell seeding. 3. Contamination.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure a homogenous cell suspension before seeding. 3. Perform experiments under sterile conditions and regularly check for contamination.
All cells, including controls, are dying. 1. Contamination of media or reagents. 2. Toxicity of the solvent used to dissolve this compound. 3. Suboptimal cell culture conditions.1. Use fresh, sterile media and reagents. 2. Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent. 3. Ensure proper incubator settings (temperature, CO2, humidity) and use appropriate cell culture flasks or plates.
Unexpected or paradoxical effects (e.g., increased growth at certain concentrations). 1. Hormesis effect. 2. Compound precipitation at high concentrations.1. This is a known biological phenomenon. Document the observation and consider its implications for the mechanism of action. 2. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or adjusting the concentration range.

Data Presentation

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound against various fungal species.
Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansData not availableData not available
Aspergillus fumigatusData not availableData not available
Cryptococcus neoformansData not availableData not available

MIC50 and MIC90 represent the minimum concentration of this compound required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Example of IC50 Data for this compound against a fungal and a mammalian cell line.
Cell LineIC50 (µg/mL)95% Confidence Interval
Candida albicansData not availableData not available
Human embryonic kidney (HEK293)Data not availableData not available

IC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a generalized procedure and should be optimized for the specific fungal species being tested.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Sterilize the stock solution by filtering through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of appropriate broth medium to all wells.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow the fungal species in appropriate broth overnight.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that shows no visible growth.

Mandatory Visualizations

experimental_workflow General Workflow for In Vitro Dosage Optimization A Prepare Stock Solution of this compound B Range-Finding Experiment (Broad Concentration Range) A->B C Determine Approximate Effective Concentration B->C D Definitive MIC/IC50 Assay (Narrow Concentration Range) C->D F Cytotoxicity Assay (e.g., on Mammalian Cells) C->F E Data Analysis (MIC/IC50 Calculation) D->E G Determine Therapeutic Index (Selectivity) E->G F->G

Caption: A generalized workflow for determining the optimal in vitro dosage of a novel antifungal agent.

proposed_mechanism Proposed Mechanism of this compound Action cluster_cell Fungal Cell transporter Peptide Transporter pathway Essential Metabolic Pathway transporter->pathway inhibition Inhibition of Growth peptides Essential Peptides peptides->transporter Normal Uptake clavamycin This compound clavamycin->transporter Competes for Uptake

Caption: A diagram illustrating the proposed mechanism of this compound's antifungal activity through competition with peptide uptake.

References

Technical Support Center: Clavamycin C HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC mode for analyzing clavam compounds like clavulanic acid?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing clavulanic acid and related compounds. This technique separates molecules based on their hydrophobicity.

Q2: Why is the pH of the mobile phase critical for the analysis of clavulanic acid?

A2: The pH of the mobile phase is crucial because it affects the ionization state of the analyte. For clavulanic acid, maintaining a specific pH is necessary to achieve consistent retention times and good peak shape.

Q3: What type of HPLC column is typically used for clavulanic acid analysis?

A3: C18 columns are most frequently used for the separation of clavulanic acid. These columns have a non-polar stationary phase that works well for reversed-phase chromatography.

Q4: What are the common detection wavelengths for clavulanic acid?

A4: UV detection is standard for clavulanic acid analysis, with common wavelengths being around 220 nm or 230 nm.[1][2][3][4]

Troubleshooting Guide

Peak Shape Problems

Issue: Peak Tailing

  • Question: My Clavamycin C peak is showing significant tailing. What are the potential causes and how can I fix it?

  • Answer:

    • Possible Causes:

      • Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with the analyte, causing tailing.

      • Low Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions between the analyte and the stationary phase.

      • Column Contamination: Buildup of contaminants on the column can interfere with the peak shape.

      • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solutions:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is optimized for your specific clavam compound. For clavulanic acid, a pH around 5.0 is often used.[2][3]

      • Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol groups.

      • Incorporate an Additive: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can reduce silanol interactions.

      • Clean the Column: Flush the column with a strong solvent to remove contaminants.

      • Reduce Injection Volume: Try injecting a smaller volume of your sample.

Issue: Peak Fronting

  • Question: My analyte peak is fronting. What could be the cause?

  • Answer:

    • Possible Causes:

      • Column Overload: This is a common cause of peak fronting.

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solutions:

      • Decrease Sample Concentration: Dilute your sample and reinject.

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase.

Issue: Split Peaks

  • Question: I am observing split peaks for my this compound analysis. What should I investigate?

  • Answer:

    • Possible Causes:

      • Clogged Inlet Frit: Particulates from the sample or mobile phase can clog the column inlet frit.

      • Column Void: A void or channel in the column packing can cause the sample to travel through different paths.

      • Sample Injection Issues: Problems with the autosampler or injection valve can lead to a split injection.

    • Solutions:

      • Filter Samples and Mobile Phase: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.

      • Reverse Flush the Column: Disconnect the column and flush it in the reverse direction to dislodge particulates from the inlet frit.

      • Replace the Column: If a void has formed, the column may need to be replaced.

      • Inspect the Injector: Check the injector for any blockages or worn parts.

Retention Time and Baseline Issues

Issue: Shifting Retention Times

  • Question: The retention time for my this compound peak is not consistent between injections. What could be the problem?

  • Answer:

    • Possible Causes:

      • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or degradation of mobile phase components.

      • Fluctuations in Temperature: Changes in column temperature can affect retention time.

      • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

      • Pump Issues: Inconsistent flow rate from the HPLC pump.

    • Solutions:

      • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed.

      • Use a Column Oven: Maintain a constant column temperature using a column oven.[4]

      • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting your analysis.

      • Check Pump Performance: Monitor the pump pressure for fluctuations and perform routine maintenance.

Issue: Baseline Noise or Drift

  • Question: I'm experiencing a noisy or drifting baseline. How can I resolve this?

  • Answer:

    • Possible Causes:

      • Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise.

      • Contaminated Mobile Phase: Impurities in the mobile phase or bacterial growth can lead to a noisy baseline.

      • Detector Lamp Issues: An aging detector lamp can cause baseline drift.

      • Column Bleed: Degradation of the column's stationary phase can result in a rising baseline, especially in gradient elution.

    • Solutions:

      • Degas Mobile Phase: Degas the mobile phase using sonication or an inline degasser.

      • Use High-Purity Solvents: Use HPLC-grade solvents and prepare fresh mobile phase.

      • Flush the System: Flush the system with a strong, clean solvent.

      • Check Detector Lamp: Check the lamp's energy and replace it if necessary.

      • Use a Column with Low Bleed: If column bleed is suspected, consider using a more robust column.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of clavulanic acid, which can be used as a starting point for this compound method development.

ParameterTypical Value/ConditionReference(s)
Column C18, 250 mm x 4.6 mm, 5 µm[2][3][4]
Mobile Phase Buffer:Methanol (B129727) (e.g., 95:5 or 90:10 v/v)[1][2][3]
Buffer pH 5.0 buffer (e.g., phosphate (B84403) buffer)[2][3][4]
Flow Rate 1.0 mL/min[1][2][3][4]
Detection Wavelength 220 nm or 230 nm[1][2][3][4]
Injection Volume 20 µL[2]
Column Temperature Ambient or 30°C[4]

Experimental Protocol: Stability-Indicating RP-HPLC Method for Clavulanic Acid

This protocol is adapted from established methods for clavulanic acid and is intended to serve as a template.[1][2][3]

1. Objective: To quantify this compound and separate it from potential degradation products using a stability-indicating RP-HPLC method.

2. Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm or 0.22 µm)

3. Mobile Phase Preparation (Example: 95:5 Buffer:Methanol, pH 5.0):

  • Weigh an appropriate amount of potassium phosphate monobasic and dissolve it in HPLC-grade water to prepare a phosphate buffer solution (e.g., 0.05 M).

  • Adjust the pH of the buffer to 5.0 using orthophosphoric acid.

  • Mix the pH-adjusted buffer with methanol in a 95:5 (v/v) ratio.

  • Degas the mobile phase by sonicating for 15-20 minutes or using an inline degasser.

4. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards.

5. Sample Preparation:

  • Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection.

6. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: As prepared in step 3

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

7. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the sample solutions.

  • Record the chromatograms and integrate the peak areas.

8. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Peak Shape Issue? (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Issue? (Shifting) peak_shape->retention_time No check_column Check Column (Contamination, Void, Overload) peak_shape->check_column Yes baseline Baseline Issue? (Noise, Drift) retention_time->baseline No check_mobile_phase_rt Check Mobile Phase (Preparation, Degradation) retention_time->check_mobile_phase_rt Yes check_detector Check Detector (Lamp, Cell) baseline->check_detector Yes end Problem Resolved baseline->end No check_mobile_phase_peak Check Mobile Phase (pH, Composition) check_column->check_mobile_phase_peak check_injector_peak Check Injector check_mobile_phase_peak->check_injector_peak check_injector_peak->end check_temp Check Temperature (Column Oven) check_mobile_phase_rt->check_temp check_pump Check Pump (Flow Rate) check_temp->check_pump check_pump->end check_mobile_phase_base Check Mobile Phase (Contamination, Bubbles) check_detector->check_mobile_phase_base check_column_bleed Check Column (Bleed) check_mobile_phase_base->check_column_bleed check_column_bleed->end

Caption: General HPLC troubleshooting workflow.

Peak_Problem_Diagnosis cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Split Peaks start Peak Problem Observed tailing Symmetrical Peak? start->tailing fronting Symmetrical Peak? start->fronting splitting Single Peak? start->splitting tailing_no Asymmetrical (Tailing) tailing->tailing_no No check_ph Adjust Mobile Phase pH tailing_no->check_ph check_column_health Clean/Replace Column check_ph->check_column_health reduce_load Reduce Sample Load check_column_health->reduce_load fronting_no Asymmetrical (Fronting) fronting->fronting_no No check_overload Reduce Sample Concentration fronting_no->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent splitting_no Split Peak splitting->splitting_no No check_frit Check/Clean Inlet Frit splitting_no->check_frit check_void Inspect for Column Void check_frit->check_void check_injector Check Injector check_void->check_injector

Caption: Logical flow for diagnosing peak problems.

References

Technical Support Center: Degradation Pathways of Clavamycin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available data on the specific degradation pathways of Clavamycin C, this technical support center has been developed based on the extensive research available for the structurally related and well-characterized compound, clavulanic acid. Both this compound and clavulanic acid share the core clavam nucleus (a 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system), which is the primary site of degradation. Therefore, the information presented here on the degradation of clavulanic acid is intended to serve as a foundational guide for researchers investigating the stability and degradation of this compound. It is recommended that these principles be used as a starting point for designing experiments specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for clavam antibiotics like this compound?

A1: The principal degradation pathway for clavam antibiotics is the hydrolysis of the β-lactam ring.[1][2][3][4] This four-membered ring is highly strained and susceptible to nucleophilic attack, particularly by hydroxide (B78521) ions or water, leading to ring-opening and loss of biological activity.[1][2]

Q2: What are the key factors that influence the stability of this compound in solution?

A2: Based on studies of clavulanic acid, the main factors affecting stability are pH, temperature, and the presence of salts or metallic ions.[5] Clavulanic acid is most stable in slightly acidic to neutral pH ranges (approximately 6.0-7.2) and at lower temperatures (around 20°C or below).[5] Stability decreases significantly in acidic or alkaline conditions and at elevated temperatures.[5][6] High concentrations of salts can also increase the rate of degradation.[5]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound have not been detailed in the available literature, studies on clavulanic acid under alkaline conditions have identified several pyrazine (B50134) derivatives, such as 2,5-bis-(2-hydroxyethyl) pyrazine.[7][8] It is plausible that the degradation of the clavam nucleus in this compound could lead to similar classes of compounds, although the specific side chains of this compound would influence the final structures.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of clavam antibiotics.[9][10][11][12] Such a method should be able to separate the intact this compound from its degradation products. UV detection is often used; however, due to the poor UV absorbance of the clavam nucleus, derivatization with an agent like imidazole (B134444) can be employed to enhance detection sensitivity.[13]

Q5: What are forced degradation studies and why are they important for this compound research?

A5: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions (e.g., strong acids, bases, oxidants, heat, and light) to accelerate its degradation.[14] These studies are crucial for several reasons: they help to identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[14] For a newer compound like this compound, forced degradation studies would be essential to predict its stability and shelf-life.

Troubleshooting Guide

Problem Possible Cause Suggested Solution References
Rapid loss of this compound potency in solution Improper storage temperature.Store stock solutions and experimental samples at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.[5][15]
Unfavorable pH of the solution.Maintain the pH of the solution within the optimal stability range for clavams (pH 6.0-7.2).[5] Use appropriate buffer systems to control the pH.
Inconsistent results in stability studies Variability in experimental conditions.Ensure consistent control of temperature, pH, and ionic strength across all experiments. Use calibrated equipment.
Degradation during sample preparation or analysis.Prepare samples immediately before analysis. If using an HPLC autosampler, ensure it is cooled (e.g., to 4°C) to prevent degradation in the vial.[13]
Poor separation of this compound from its degradation products in HPLC Suboptimal mobile phase or column.Optimize the mobile phase composition (e.g., buffer type, pH, organic modifier ratio). Experiment with different C18 columns from various manufacturers.
Method is not stability-indicating.Perform forced degradation studies and inject the stressed samples to ensure that all degradation product peaks are well-resolved from the parent compound peak.[9][11]
Low sensitivity in the detection of this compound and its degradants Poor chromophore of the clavam nucleus.Consider derivatization of the samples with imidazole to form a chromophore that can be detected at a higher wavelength (e.g., 311 nm), significantly increasing sensitivity.[13]
Incorrect detection wavelength.Ensure the detector is set to the optimal wavelength for the analyte. If not using derivatization, a lower wavelength (e.g., 220-230 nm) may be necessary, but be aware of potential interference.[10][12]

Data Presentation: Stability of Clavulanic Acid

The following tables summarize quantitative data on the stability of clavulanic acid, which can be used as an estimate for the behavior of this compound.

Table 1: Influence of Temperature on Clavulanic Acid Degradation

Temperature (°C)DurationPercent DegradationReference
87 days12.9%[15]
207 days40%[15]
2324 hours15.4% (in dispersed tablets)[15]
287 days72.3%[15]
357 hours~50%[15]
3524 hours~90%[15]

Table 2: Influence of pH on the Stability of Clavulanic Acid

pHStability ObservationReference
4.0 - 5.0Less stable than at pH 6.0-7.2[5]
6.0 - 7.2Most stable range[5]
6.2More stable than at pH 7.0[6]
7.0Less stable than at pH 6.2[6]
> 8.0Rapid degradation[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Clavam Antibiotic

Objective: To generate potential degradation products of a clavam antibiotic (e.g., this compound) under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound sample (or clavulanic acid as a model)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with UV or PDA detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the clavam antibiotic in a suitable solvent (e.g., water or a buffer at pH 6.5) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 2 hours).

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[16]

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified time (e.g., 30 minutes), as degradation is often rapid.

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[16]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for a specified time (e.g., 4 hours).

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[16][17]

  • Thermal Degradation:

    • Place a sample of the solid clavam antibiotic in a thermostatic oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24 hours).

    • Also, expose a sample of the stock solution to the same conditions.

    • After exposure, dissolve the solid sample and/or dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light in a photostability chamber.

    • The exposure should be in accordance with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]

    • Keep a control sample protected from light at the same temperature.

    • After exposure, dilute the samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Visualizations

G Clavam_Nucleus Clavam Nucleus (in this compound) Intermediate Ring-Opened Intermediate Clavam_Nucleus->Intermediate Hydrolysis (H₂O, OH⁻, H⁺) Degradation_Products Further Degradation Products (e.g., Pyrazine Derivatives) Intermediate->Degradation_Products Rearrangement & Polymerization

Caption: Proposed primary degradation pathway of the clavam nucleus in this compound.

G cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Alkaline (e.g., 0.1M NaOH, RT) Base->Stressed_Samples Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Stressed_Samples Thermal Thermal (e.g., 80°C) Thermal->Stressed_Samples Photolytic Photolytic (UV/Vis Light) Photolytic->Stressed_Samples Stock_Solution This compound Stock Solution (1 mg/mL) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidative Stock_Solution->Thermal Stock_Solution->Photolytic Analysis HPLC Analysis (Stability-Indicating Method) Stressed_Samples->Analysis Results Identify Degradation Products & Pathways Analysis->Results

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Clavam Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of clavam compounds, including substances related to Clavulanic Acid.

Frequently Asked Questions (FAQs)

Q1: What are clavam compounds and what is their primary mechanism of action?

Clavams are a class of β-lactam antibiotics derived from Streptomyces clavuligerus.[1] They are structurally similar to penicillins but have an oxygen atom replacing the sulfur, classifying them as oxapenams.[1] The most well-known clavam is Clavulanic Acid, which functions as a potent, mechanism-based inhibitor of β-lactamase enzymes.[2][3][4] These enzymes are produced by bacteria to confer resistance to β-lactam antibiotics.[3][5] By inhibiting β-lactamase, Clavulanic Acid restores the efficacy of co-administered antibiotics like amoxicillin.[2][5][6]

Other clavam metabolites, known as 5S clavams, do not inhibit β-lactamase but may exhibit other biological activities, such as inhibiting methionine biosynthesis or RNA synthesis, and have shown potential as antifungal agents.[1]

Q2: What are "off-target" effects and why are they a concern with clavam compounds?

Off-target effects are unintended interactions of a drug with molecules other than its intended therapeutic target.[7] For a clavam like Clavulanic Acid, the on-target effect is the inhibition of bacterial β-lactamase. An off-target effect would be any other significant biological interaction. These are a concern because they can lead to unexpected experimental results, cellular toxicity, or adverse side effects in a clinical setting.[7] While Clavulanic Acid itself has negligible intrinsic antimicrobial activity, its broader effects on cellular pathways, especially at higher concentrations used in research, are important to characterize.[3]

Q3: Beyond β-lactamase inhibition, what other biological activities have been reported for clavams?

Research has explored other potential activities of Clavulanic Acid and related compounds. For instance, it has been investigated for its potential effects on the central nervous system, including modulation of the glutamate (B1630785) pathway.[2] The diverse bioactivity of the clavam class suggests potential for interactions beyond their primary antibacterial-enhancing role.[1] Researchers should be aware of this potential polypharmacology when designing experiments.

Troubleshooting Guide: Unexpected Experimental Results

Issue 1: High levels of cytotoxicity observed at effective concentrations.

  • Possible Cause 1: Off-target kinase inhibition or pathway modulation.

    • Troubleshooting Step: Perform a broad-spectrum kinase profiling assay to determine if your clavam compound is inhibiting any host cell kinases.[7] Many small molecules can have unintended effects on signaling pathways.[8][9]

    • Solution: If off-target kinase activity is identified, results need to be interpreted in that context. Consider using a more specific compound if available or designing experiments to dissect the on-target versus off-target contributions to the phenotype.

  • Possible Cause 2: Compound solubility and aggregation issues.

    • Troubleshooting Step: Verify the solubility of the clavam compound in your specific cell culture media. Poorly soluble compounds can precipitate and cause non-specific cellular stress and toxicity.

    • Solution: Use a vehicle control (the solvent used to dissolve the compound) to ensure the solvent itself is not causing toxicity.[7] If solubility is an issue, consider using a different formulation or a lower concentration.

  • Possible Cause 3: On-target toxicity in the specific cell line.

    • Troubleshooting Step: Conduct a "rescue" experiment. If the observed cytotoxicity is due to an on-target effect, expressing a drug-resistant version of the target protein should alleviate the toxic effects.[7]

    • Solution: If the rescue experiment fails to reverse cytotoxicity, it strongly suggests that off-target effects are responsible for the observed cell death.

Issue 2: Experimental results are inconsistent or do not align with the expected on-target effect.

  • Possible Cause 1: Activation of compensatory signaling pathways.

    • Troubleshooting Step: Use techniques like Western blotting to analyze key cellular signaling pathways that might be activated as a response to inhibiting the primary target.[7] Cells often adapt to inhibition by upregulating parallel pathways.

    • Solution: Consider using a combination of inhibitors to block both the primary and the compensatory pathways to achieve a more consistent and potent effect.[7][10]

  • Possible Cause 2: Compound instability.

    • Troubleshooting Step: Check the stability of your clavam compound under your specific experimental conditions (e.g., in culture media at 37°C).

    • Solution: Prepare fresh stock solutions and minimize the time the compound is in media before being added to cells.

Data Presentation: On-Target vs. Off-Target Activity

To systematically evaluate the specificity of a clavam compound, researchers should quantify its activity against its intended target and in cellular assays. A selectivity index can be a useful metric.

Table 1: Known Biological Activities of Clavam Classes

Clavam ClassPrimary Target/ActivityKnown Bioactivity
Clavulanic Acid Bacterial β-LactamasePotent irreversible inhibitor of many β-lactamase types.[2][5]
5S Clavams Methionine Biosynthesis, RNA SynthesisBacteriostatic effects, potential antifungal properties.[1]

Table 2: Template for Assessing On-Target vs. Off-Target Effects

CompoundOn-Target Assay (e.g., IC50 in µM)Off-Target Cell Line (e.g., HEK293) IC50 (µM)Selectivity Index (Off-Target IC50 / On-Target IC50)
Clavamycin C (Example)[Enter Data][Enter Data][Calculate]
Control Compound[Enter Data][Enter Data][Calculate]
A higher selectivity index indicates greater specificity for the intended target.

Experimental Protocols

1. Kinome-Wide Selectivity Screening

  • Objective: To identify unintended kinase targets of a clavam compound.

  • Methodology:

    • Compound Preparation: Prepare the test compound at a concentration significantly higher than its expected on-target IC50 (e.g., 1 µM).[7]

    • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases (e.g., >400 kinases).

    • Binding Assay: The service will typically perform a competition binding assay where the test compound competes with a labeled ligand for binding to each kinase in the panel.

    • Data Analysis: Results are often reported as percent inhibition at the tested concentration or as a dissociation constant (Kd) for interactions that are identified. This provides a broad overview of the compound's kinase selectivity.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that the clavam compound engages its intended target within a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with the clavam compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures. Target proteins will typically denature and precipitate at a specific temperature.

    • Protein Quantification: Separate soluble and precipitated protein fractions by centrifugation.

    • Analysis: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry. Binding of the compound will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Visualizations

Clavulanic_Acid_MOA cluster_bacterium Bacterium BetaLactamase β-Lactamase Enzyme Antibiotic β-Lactam Antibiotic (e.g., Amoxicillin) BetaLactamase->Antibiotic Inactivates CellWall Bacterial Cell Wall Synthesis Antibiotic->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Irreversibly Inhibits

Caption: Mechanism of action of Clavulanic Acid.

Off_Target_Workflow Start Start: Unexpected Phenotype (e.g., Toxicity, Inconsistent Data) CheckSolubility 1. Check Compound Solubility & Vehicle Effects Start->CheckSolubility KinaseScreen 2. Broad Target Screen (e.g., Kinome Profiling) CheckSolubility->KinaseScreen Solubility OK TargetEngagement 3. Confirm On-Target Engagement (e.g., CETSA) KinaseScreen->TargetEngagement No Obvious Off-Targets Conclusion Conclusion: Identify Source of Effect KinaseScreen->Conclusion Off-Target Identified RescueExpt 4. Perform Rescue Experiment TargetEngagement->RescueExpt Target Engaged AnalyzePathways 5. Analyze Compensatory Pathways (e.g., Western Blot) RescueExpt->AnalyzePathways Rescue Fails (Suggests Off-Target) RescueExpt->Conclusion Rescue Succeeds (Suggests On-Target) AnalyzePathways->Conclusion

Caption: Workflow for investigating off-target effects.

Hypothetical_Signaling_Pathway Clavam Clavam Compound (High Concentration) Kinase1 Kinase A (Off-Target) Clavam->Kinase1 Inhibits Receptor Cell Surface Receptor Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Inactivation leads to downstream effects TF Transcription Factor Kinase2->TF Gene Gene Expression (e.g., Pro-apoptotic genes) TF->Gene Phenotype Unintended Phenotype (e.g., Apoptosis) Gene->Phenotype

Caption: Hypothetical off-target signaling pathway.

References

Technical Support Center: Clavamycin C (Clavulanic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility and stability issues with Clavamycin C, more commonly known as Clavulanic Acid, in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is not a widely recognized name in scientific literature. It is likely a synonym for Clavulanic Acid, a potent β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. It has weak intrinsic antibacterial activity but is used in combination with β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes.

Q2: I'm observing precipitation when I add my Clavulanic Acid stock solution to my aqueous assay buffer. What is the cause?

Precipitation of Clavulanic Acid in aqueous solutions is a common issue primarily driven by its inherent instability, which is highly dependent on pH and temperature. The optimal pH for Clavulanic Acid stability is in the neutral to slightly acidic range (pH 6.0-7.2).[1] Deviations outside this range, especially towards alkaline conditions, can accelerate degradation and lead to the formation of insoluble degradation products. Temperature also plays a critical role, with higher temperatures increasing the rate of degradation.[2]

Q3: What is the recommended solvent for preparing a stock solution of Clavulanic Acid?

Potassium Clavulanate, the salt form of Clavulanic Acid, is freely soluble in water and also soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] For most in vitro assays, preparing a concentrated stock solution in sterile, distilled water or a suitable buffer with a pH between 6.0 and 8.0 is recommended.[5] A stock solution in DMSO can also be prepared and then further diluted in the aqueous assay buffer. However, it is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced artifacts.

Q4: How should I store my Clavulanic Acid powder and stock solutions?

Solid Potassium Clavulanate is hygroscopic and should be stored in a tightly sealed container in a dry and cool place, with some suppliers recommending long-term storage at 2-8°C.[6] Stock solutions are highly unstable at room temperature and should be prepared fresh before each experiment. If short-term storage is necessary, aliquots of the stock solution should be stored at -20°C or -80°C and protected from light.[7] Avoid repeated freeze-thaw cycles.

Q5: Is Clavulanic Acid stable in cell culture media?

The stability of Clavulanic Acid in cell culture media is a significant concern due to the physiological pH (typically 7.2-7.4) and temperature (37°C) of culture conditions, which can promote its degradation. The half-life of clavulanate in BACTEC medium (Middlebrook 7H12B medium) at 37°C was found to be approximately 2 days.[8] It is advisable to add Clavulanic Acid to the cell culture medium immediately before starting the experiment to minimize degradation. For longer-term experiments, replenishment of the compound may be necessary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon addition to aqueous buffer pH of the buffer is outside the optimal range (6.0-7.2). [1]- Adjust the pH of your buffer to be within the 6.0-7.2 range. - Prepare the Clavulanic Acid stock solution in a buffer within this pH range.
High temperature of the solution. [2]- Prepare and handle solutions on ice or at 4°C to minimize degradation.
High concentration of salts in the buffer. - If possible, reduce the ionic strength of the buffer, as high salt concentrations can increase the rate of degradation.
Cloudy or precipitated solution after a short period Degradation of Clavulanic Acid over time. - Prepare stock solutions fresh for each experiment. - If using a frozen stock, thaw it quickly and use it immediately. Do not refreeze.
Inconsistent or lower-than-expected activity in assays Degradation of Clavulanic Acid in the assay medium. - Minimize the pre-incubation time of Clavulanic Acid in the assay medium. - For cell-based assays, consider adding the compound immediately before adding the cells. - For long-term experiments, consider replenishing the Clavulanic Acid at regular intervals.
Inaccurate concentration of the stock solution due to degradation. - Always prepare fresh stock solutions from the solid compound for critical experiments.

Data Presentation

Table 1: Solubility of Potassium Clavulanate in Different Solvents

SolventSolubilityReference(s)
WaterFreely soluble[3][4]
MethanolSoluble[9]
EthanolSlightly soluble[9]
2-PropanolLow solubility[2][10]
DMSOSoluble[4]
AcetoneVery slightly soluble[4]

Table 2: Effect of Temperature on the Stability of Clavulanic Acid in Aqueous Solution

TemperatureStability (t₉₀ - time to 10% degradation)Reference(s)
4°C152 hours[7]
25°C26 hours[7]
37°C6.4 hours[7]

Table 3: Solubility of Potassium Clavulanate in Aqueous 2-Propanol Mixtures at Different Temperatures

Temperature (K)Mole Fraction Solubility (x₁) in 2-PropanolMole Fraction Solubility (x₁) in 80% 2-Propanol (aq)Reference(s)
273.150.00070.0014[2][10]
283.150.00120.0022[2][10]
293.150.00200.0035[2][10]
303.150.00330.0056[2][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of Potassium Clavulanate in Water for MIC Assays

This protocol is adapted from standard methods for preparing antibiotic stock solutions for minimum inhibitory concentration (MIC) testing.[10]

Materials:

  • Potassium Clavulanate powder

  • Sterile, distilled, deionized water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of Potassium Clavulanate powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). To prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the desired volume of sterile, distilled water (in this case, 1 mL).

  • Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be clear and free of visible particles.

  • Sterilization (Optional): If required for the assay, the stock solution can be filter-sterilized using a 0.22 µm syringe filter. Ensure the filter material is compatible with the compound.

  • Aliquoting and Storage: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for short-term storage. It is highly recommended to prepare the stock solution fresh on the day of the experiment.

Note: The potency of the Clavulanic Acid powder, as provided by the manufacturer, should be taken into account when calculating the exact weight needed for a specific concentration.

Mandatory Visualization

Clavulanic_Acid_Mechanism cluster_0 Bacterial Cell cluster_2 Inhibition Pathway beta_lactamase β-Lactamase Enzyme active_site Active Site (Serine Residue) acylation Acylation: Covalent Adduct Formation active_site->acylation clavulanic_acid Clavulanic Acid clavulanic_acid->acylation Binds to Active Site beta_lactam_antibiotic β-Lactam Antibiotic beta_lactam_antibiotic->active_site rearrangement Molecular Rearrangement acylation->rearrangement Irreversible inactivated_enzyme Inactive Enzyme Complex rearrangement->inactivated_enzyme inactivated_enzyme->beta_lactam_antibiotic Protection of Antibiotic

Caption: Mechanism of β-lactamase inhibition by Clavulanic Acid.

Troubleshooting_Workflow start Precipitation Observed in Assay check_pH Is buffer pH between 6.0-7.2? start->check_pH adjust_pH Adjust Buffer pH check_pH->adjust_pH No check_temp Was solution prepared/stored cold? check_pH->check_temp Yes adjust_pH->check_temp use_cold Prepare/Store on Ice or at 4°C check_temp->use_cold No check_freshness Was stock solution fresh? check_temp->check_freshness Yes use_cold->check_freshness prepare_fresh Prepare Fresh Stock Solution check_freshness->prepare_fresh No check_concentration Is final concentration too high? check_freshness->check_concentration Yes prepare_fresh->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes success Problem Resolved check_concentration->success No lower_concentration->success fail Consult Further Technical Support

Caption: Troubleshooting workflow for Clavulanic Acid precipitation.

References

Validation & Comparative

Confirming the Structure of Clavamycin C via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of novel bioactive compounds is a cornerstone of natural product chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise atomic arrangement of complex organic molecules. This guide provides a comparative framework for the structural confirmation of Clavamycin C, a putative novel member of the clavulanic acid family of β-lactamase inhibitors. Due to the current lack of publicly available data for "this compound," this document will present a generalized workflow and data templates that are essential for its structural verification against potential alternative structures.

While extensive searches for "this compound" did not yield a specific chemical structure or associated NMR data, this guide is structured to be immediately applicable once such data becomes available. The methodologies and comparative tables outlined below are based on established principles for the structural analysis of related compounds, such as clavulanic acid and other oxapenams.

Proposed Structure and Potential Isomers

The foundational step in structural confirmation is to have a proposed structure. For the purpose of this guide, let's assume a hypothetical structure for this compound that is a derivative of clavulanic acid. Structural confirmation via NMR requires a rigorous comparison of experimental data with the expected spectroscopic features of this proposed structure and any plausible isomeric alternatives.

Hypothetical Alternative Structures for Comparison:

  • Epimers: Structures differing in the stereochemistry at one or more chiral centers.

  • Regioisomers: Isomers with different placement of functional groups or substituents.

  • Constitutional Isomers: Isomers with the same molecular formula but different connectivity.

Comparative NMR Data Analysis

A comprehensive analysis of 1D and 2D NMR data is critical for unambiguous structure determination. The following tables are designed to systematically compare the experimental NMR data of an isolated compound with the expected values for the proposed structure of this compound and its alternatives.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Atom No.Proposed this compound (Expected δ, Mult., J in Hz)Alternative Structure 1 (Expected δ, Mult., J in Hz)Alternative Structure 2 (Expected δ, Mult., J in Hz)Experimental Data (δ, Mult., J in Hz)
H-2
H-5
H-6α
H-6β
...

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Atom No.Proposed this compound (Expected δ)Alternative Structure 1 (Expected δ)Alternative Structure 2 (Expected δ)Experimental Data (δ)
C-2
C-3
C-5
C-7
...

Table 3: Key 2D NMR Correlations (COSY, HSQC, HMBC)

Proton(s)COSY CorrelationsHSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H-2C-2C-3, C-5, C-7
H-5C-5C-2, C-3, C-6, C-7
H-6α/βC-6C-5, C-7
.........

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated and purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

  • Data Acquisition: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with a spectral width of approximately 220 ppm, using a proton-decoupling pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.[1]

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[2]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon correlations, which are critical for establishing the connectivity of the carbon skeleton.[2]

Logical Workflow for Structure Confirmation

The process of confirming a chemical structure using NMR data follows a logical progression, as illustrated in the diagram below.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Validation A Isolation & Purification of this compound B 1D NMR (¹H, ¹³C, DEPT) A->B C 2D NMR (COSY, HSQC, HMBC) A->C D Assign ¹H and ¹³C Signals B->D E Establish Spin Systems (COSY) C->E F Connect Fragments (HMBC) D->F E->F G Propose Structure F->G H Compare with Alternative Structures G->H I Final Structure Confirmation H->I

Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.

References

A Comparative Analysis of Clavamycin C and Other Clavam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Clavamycin C with other clavam antibiotics, focusing on their biological activities, mechanisms of action, and relevant experimental data. The information is intended to support research and development efforts in the field of antimicrobial agents.

Introduction to Clavam Antibiotics

Clavams are a class of β-lactam antibiotics characterized by an oxapenam ring structure.[1] They are naturally produced by various species of Streptomyces.[1] The most well-known clavam is clavulanic acid, a potent inhibitor of β-lactamase enzymes, which is widely used in combination with other β-lactam antibiotics to overcome bacterial resistance.[2][3][4]

A distinct subgroup of clavams, known as clavamycins, has been identified from two variants of Streptomyces hygroscopicus.[1] These compounds, designated Clavamycin A, B, C, D, E, and F, have demonstrated notable antifungal activity, particularly against Candida species.[1] This guide will focus on comparing this compound to other members of the clavam class.

Comparative Biological Activity

While comprehensive comparative data is limited, available information indicates a functional divergence between clavulanic acid and the clavamycins. Clavulanic acid's primary role is as a β-lactamase inhibitor with weak intrinsic antibacterial activity.[2][3][4] In contrast, the clavamycins are recognized for their antifungal properties.[1]

Table 1: Overview of Biological Activity

CompoundPrimary ActivityTarget OrganismsKnown Mechanism of Action
This compound AntifungalCandida speciesNot fully elucidated
Clavulanic Acid β-lactamase inhibitorβ-lactamase producing bacteriaIrreversible inhibition of β-lactamase enzymes[5]
Other Clavamycins (A, B, D, E, F) AntifungalCandida speciesNot fully elucidated

Mechanism of Action

Clavulanic Acid

Clavulanic acid functions as a "suicide inhibitor" of many bacterial β-lactamase enzymes.[5] By irreversibly binding to and inactivating these enzymes, it protects co-administered β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacteria.[2][3][4]

G cluster_0 Bacterial Cell beta_lactamase β-lactamase pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Inhibition leads to clavulanic_acid Clavulanic Acid clavulanic_acid->beta_lactamase Irreversibly Inhibits beta_lactam_antibiotic β-lactam Antibiotic beta_lactam_antibiotic->pbp Inhibits

Mechanism of Action of Clavulanic Acid with a β-lactam Antibiotic.
This compound

The precise mechanism of action for the antifungal activity of this compound has not been fully elucidated in the reviewed literature. It is known to be effective against Candida species, suggesting a mechanism distinct from the β-lactamase inhibition of clavulanic acid.[1] Further research is required to identify its specific cellular targets and signaling pathways in fungal cells.

Experimental Data and Protocols

The initial discovery and characterization of clavamycins were described in two key publications in 1986.[1][6]

Isolation and Purification of Clavamycins

Experimental Protocol:

Clavamycins A, B, and C were isolated from the fermentation broth of Streptomyces hygroscopicus NRRL 15846.[6] The purification process involved a series of preparative chromatographic methods, primarily utilizing reversed-phase carriers.[6] The structures of the isolated compounds were determined using spectroscopic techniques, with a significant reliance on extensive Nuclear Magnetic Resonance (NMR) studies.[6]

G start Fermentation of S. hygroscopicus NRRL 15846 broth Fermentation Broth start->broth filtration Filtration broth->filtration supernatant Supernatant filtration->supernatant chromatography Reversed-Phase Chromatography supernatant->chromatography fractions Fraction Collection chromatography->fractions analysis Spectroscopic Analysis (NMR, etc.) fractions->analysis end Structure Elucidation (Clavamycin A, B, C) analysis->end

Workflow for the Isolation and Characterization of Clavamycins.
Antifungal Activity Assessment

While the original publications establish the antifungal activity of clavamycins, they do not provide specific Minimum Inhibitory Concentration (MIC) values for this compound against various fungal strains.[1] Such quantitative data is essential for a direct comparison of its potency with other antifungal agents.

Conclusion and Future Directions

This compound is a member of the clavam antibiotic family with demonstrated antifungal activity. It is structurally distinct from clavulanic acid and possesses a different primary biological function. The current body of knowledge, largely stemming from foundational studies in the 1980s, provides a basis for its classification and initial characterization.

However, to fully assess the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Quantitative Antifungal Potency: Determination of MIC values for this compound against a broad panel of clinically relevant fungal pathogens, including various Candida species.

  • Comparative Studies: Direct, head-to-head comparisons of the antifungal activity of this compound with other clavamycins and existing antifungal drugs.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways in fungal cells that are affected by this compound.

  • In Vivo Efficacy and Toxicity: Evaluation of the in vivo efficacy and safety profile of this compound in animal models of fungal infections.

A deeper understanding of these aspects will be critical for determining the potential of this compound as a lead compound for the development of novel antifungal therapies.

References

Comparative Analysis of Clavamycin C and Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antifungal activity of Clavamycin C in comparison to established therapeutic agents.

This guide provides an objective comparison of the antifungal properties of this compound against commonly used antifungal drugs: Fluconazole (B54011), Amphotericin B, and Caspofungin. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their relative performance based on available experimental data.

Executive Summary

This compound, a member of the clavam family of antibiotics, has been identified as possessing antifungal properties. However, detailed quantitative data and in-depth mechanistic studies on this compound are not extensively available in publicly accessible literature. This guide, therefore, provides a comparative overview based on the initial discovery and juxtaposes it with the well-documented profiles of three leading antifungal agents. Fluconazole, a triazole, inhibits ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. Amphotericin B, a polyene, directly binds to ergosterol, leading to pore formation and cell leakage. Caspofungin, an echinocandin, targets the fungal cell wall by inhibiting β-(1,3)-D-glucan synthesis. The following sections delve into a detailed comparison of their mechanisms of action, quantitative efficacy, and the experimental protocols used for their validation.

Quantitative Data Comparison

The following table summarizes the in vitro antifungal activity of the compared agents against common fungal pathogens, primarily Candida species. Minimum Inhibitory Concentration (MIC) is a standard measure of efficacy, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.

Antifungal AgentFungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Primary Fungal Target
This compound Candida sp.Data not availableData not availablePutative
Fluconazole Candida albicans0.25 - 1.00.5 - 4.0Lanosterol (B1674476) 14-α-demethylase (Erg11)
Candida glabrata8.0 - 32.016.0 - >64.0Lanosterol 14-α-demethylase (Erg11)
Candida parapsilosis1.0 - 4.02.0 - 8.0Lanosterol 14-α-demethylase (Erg11)
Amphotericin B Candida albicans0.25 - 1.00.5 - 1.0Ergosterol
Candida glabrata0.5 - 1.01.0Ergosterol
Candida parapsilosis0.25 - 1.00.5 - 1.0Ergosterol
Caspofungin Candida albicans0.015 - 0.1250.03 - 0.25β-(1,3)-D-glucan synthase
Candida glabrata0.06 - 0.250.125 - 0.5β-(1,3)-D-glucan synthase
Candida parapsilosis0.5 - 2.01.0 - 4.0β-(1,3)-D-glucan synthase

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a general range compiled from various studies.

Mechanisms of Action and Signaling Pathways

The antifungal agents discussed herein employ distinct mechanisms to inhibit fungal growth, targeting different cellular components and pathways.

This compound (Putative Mechanism)

Specific details on the mechanism of action for this compound are scarce. However, related compounds within the clavam class, specifically 5S clavams, have been suggested to possess antifungal properties, potentially through the inhibition of RNA synthesis [1]. This mode of action would represent a distinct mechanism compared to the other agents in this guide. Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound.

Fluconazole: Inhibition of Ergosterol Synthesis

Fluconazole is a triazole antifungal that primarily targets the fungal cell membrane by inhibiting the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene[2][3][4]. This enzyme is a key component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane[3]. The depletion of ergosterol and the accumulation of toxic sterol precursors lead to the arrest of fungal growth.

Fluconazole_Pathway Lanosterol Lanosterol Erg11 Lanosterol 14-α-demethylase (Erg11) Lanosterol->Erg11 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane required for Erg11->Ergosterol synthesis Fluconazole Fluconazole Fluconazole->Erg11 inhibition

Caption: Fluconazole inhibits the Erg11 enzyme, disrupting ergosterol synthesis.

Amphotericin B: Direct Membrane Disruption

Amphotericin B is a polyene antifungal that binds directly to ergosterol in the fungal cell membrane[5][6][7]. This binding leads to the formation of pores or channels in the membrane, causing a rapid leakage of essential intracellular ions, such as potassium, and other small molecules[7]. This disruption of membrane integrity ultimately leads to fungal cell death. Its selective toxicity is attributed to its higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes[7].

AmphotericinB_Pathway AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol binds to Pore Pore Formation AmphotericinB->Pore forms complex Membrane Fungal Cell Membrane Ergosterol->Membrane component of Ergosterol->Pore forms complex Leakage Ion Leakage (K+, Na+) Pore->Leakage causes CellDeath Fungal Cell Death Leakage->CellDeath leads to

Caption: Amphotericin B binds to ergosterol, forming pores in the cell membrane.

Caspofungin: Inhibition of Cell Wall Synthesis

Caspofungin is an echinocandin antifungal that targets the fungal cell wall, a structure not present in mammalian cells[8][9]. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall[8][9]. The inhibition of glucan synthesis weakens the cell wall, leading to osmotic instability and fungal cell lysis[9].

Caspofungin_Pathway Glucose Glucose GlucanSynthase β-(1,3)-D-glucan synthase Glucose->GlucanSynthase substrate Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan synthesis CellWall Fungal Cell Wall (Weakened) Glucan->CellWall essential component of Caspofungin Caspofungin Caspofungin->GlucanSynthase inhibition CellLysis Fungal Cell Lysis CellWall->CellLysis leads to

Caption: Caspofungin inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.

Experimental Protocols

Standardized methodologies are crucial for the validation of antifungal activity. The following outlines a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of antifungal agents against yeast and filamentous fungi.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum 1. Fungal Inoculum Preparation (Standardized suspension) Inoculation 3. Inoculation of Microtiter Plate (Add fungal suspension to wells) Inoculum->Inoculation DrugDilution 2. Serial Dilution of Antifungal Agent (in 96-well microtiter plate) DrugDilution->Inoculation Incubate 4. Incubation (e.g., 35°C for 24-48 hours) Inoculation->Incubate ReadResults 5. Visual or Spectrophotometric Reading (Assess fungal growth) Incubate->ReadResults DetermineMIC 6. MIC Determination (Lowest concentration with no visible growth) ReadResults->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

1. Fungal Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

  • A suspension of the fungal cells is prepared in a sterile liquid medium (e.g., RPMI-1640) and adjusted to a standardized turbidity, corresponding to a specific cell concentration.

2. Serial Dilution of Antifungal Agent:

  • The antifungal agent is serially diluted in a 96-well microtiter plate using the same liquid medium to create a range of concentrations.

3. Inoculation of Microtiter Plate:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • Control wells are included: a growth control (no drug) and a sterility control (no inoculum).

4. Incubation:

  • The microtiter plates are incubated under specific conditions (e.g., 35°C for 24 to 48 hours) to allow for fungal growth.

5. Reading of Results:

  • After incubation, the plates are examined visually or with a spectrophotometer to assess the extent of fungal growth in each well.

6. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in growth compared to the drug-free control, depending on the drug class).

Conclusion

While this compound has been identified as having antifungal activity, the lack of comprehensive, publicly available data limits a direct quantitative and mechanistic comparison with established antifungal agents like Fluconazole, Amphotericin B, and Caspofungin. These three agents have well-defined mechanisms of action, targeting the fungal cell membrane and cell wall, and their efficacy against a broad range of fungal pathogens is well-documented. The putative mechanism of RNA synthesis inhibition for the clavam class of compounds suggests a potentially novel approach to antifungal therapy. Further research into the specific molecular targets, antifungal spectrum, and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential. This guide serves as a foundational resource for understanding the current landscape of these antifungal agents and highlights the need for continued investigation into new chemical entities like this compound.

References

A Comparative Analysis of Cephamycin C and Clavams: A Tale of Two β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antibacterial agents, β-lactams remain a cornerstone of therapy. Within this broad class, cephamycins and clavams represent two distinct families with unique structural features and biological activities. This guide provides a detailed comparative analysis of Cephamycin C, a notable member of the cephamycin family, and clavulanic acid, the most prominent example of a clavam. This comparison will delve into their structural differences, mechanisms of action, biological activities, and biosynthetic origins to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two important classes of molecules.

At a Glance: Key Differences Between Cephamycin C and Clavulanic Acid

FeatureCephamycin CClavulanic Acid (representing Clavams)
Primary Function Direct antibacterial agentPrimarily a β-lactamase inhibitor
Core Structure Cephem nucleus (β-lactam ring fused to a dihydrothiazine ring)Oxapenam nucleus (β-lactam ring fused to an oxazolidine (B1195125) ring)
Key Structural Feature 7α-methoxy groupNo acylamino side chain
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs)Irreversibly inhibits β-lactamase enzymes
Antibacterial Spectrum Broad-spectrum activity against Gram-positive and Gram-negative bacteriaWeak intrinsic antibacterial activity
Producing Organism Streptomyces clavuligerus, Nocardia lactamduransStreptomyces clavuligerus

Structural Distinctions: The Foundation of Functional Divergence

The fundamental differences in the biological activities of Cephamycin C and clavulanic acid stem from their distinct core structures.

Cephamycin C possesses a cephem nucleus, characteristic of cephalosporins, but with a crucial addition: a methoxy (B1213986) group at the 7α position.[1][2][3] This modification provides steric hindrance that confers remarkable stability against hydrolysis by many β-lactamase enzymes, a common mechanism of bacterial resistance.[1][2]

Clavulanic acid , on the other hand, is built upon an oxapenam nucleus, where an oxygen atom replaces the sulfur atom found in the penicillin core.[4] A key feature of clavulanic acid is the absence of the acylamino side chain that is characteristic of most penicillins and cephalosporins.[4] This structural attribute is critical to its primary function as a β-lactamase inhibitor rather than a direct antibacterial agent.

Mechanism of Action: A Direct Inhibitor vs. a "Suicide" Inhibitor

The differing structures of Cephamycin C and clavulanic acid dictate their distinct mechanisms of action at the molecular level.

Cephamycin C acts as a classic β-lactam antibiotic. It mimics the D-Ala-D-Ala substrate of bacterial transpeptidases, also known as Penicillin-Binding Proteins (PBPs). By acylating the active site of these enzymes, Cephamycin C inhibits the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death. The 7α-methoxy group protects the β-lactam ring from many β-lactamases, allowing it to reach its PBP targets in resistant bacteria.

Clavulanic acid functions as a "suicide inhibitor" of β-lactamase enzymes.[5][6] While it has weak intrinsic antibacterial activity, its structural similarity to penicillin allows it to bind to the active site of β-lactamases.[5][6] The subsequent interaction leads to an irreversible acylation of the enzyme, permanently inactivating it.[7] This sacrificial act protects other β-lactam antibiotics, such as amoxicillin, from degradation, thereby restoring their efficacy against resistant bacteria.[8][9]

Biological and Antibacterial Activity: A Comparative Overview

The functional differences between Cephamycin C and clavulanic acid are clearly reflected in their biological and antibacterial profiles.

Cephamycin C exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11] Notably, it is active against many clinical isolates that are resistant to other cephalosporins.[10][11] In vivo studies have demonstrated its efficacy in protecting against infections caused by β-lactamase-producing strains.[12][13]

Clavulanic acid , when used alone, possesses only weak antibacterial activity.[5][8] Its clinical significance lies in its synergistic effect when combined with other β-lactam antibiotics.[4][8] This combination therapy has proven effective against a wide range of infections caused by β-lactamase-producing bacteria.[8]

While direct comparative data for a specific "Clavamycin C" is scarce, the broader class of clavams, including clavamycins A, B, D, E, and F, have been noted for their antifungal properties, a biological activity not typically associated with Cephamycin C.[14]

Experimental Protocols: A Glimpse into the Lab

The evaluation of compounds like Cephamycin C and clavulanic acid relies on a variety of standardized experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate or test tubes.

  • Inoculation: Each well or tube is inoculated with the standardized bacterial suspension.

  • Incubation: The plates or tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

β-Lactamase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of β-lactamase enzymes.

Methodology:

  • Enzyme and Substrate Preparation: A purified β-lactamase enzyme and a chromogenic β-lactam substrate (e.g., nitrocefin) are prepared in a suitable buffer.

  • Inhibitor Incubation: The β-lactamase enzyme is pre-incubated with various concentrations of the inhibitor (e.g., clavulanic acid) for a defined period.

  • Substrate Addition: The chromogenic substrate is added to the enzyme-inhibitor mixture.

  • Spectrophotometric Measurement: The hydrolysis of the substrate by the enzyme results in a color change, which is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of substrate hydrolysis is calculated, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined.

Biosynthesis: Shared Origins, Divergent Paths

Interestingly, both Cephamycin C and clavulanic acid are produced by the same organism, Streptomyces clavuligerus.[15][16] Their biosynthetic pathways share early steps but then diverge to produce these structurally and functionally distinct molecules.

The biosynthesis of both compounds involves complex enzymatic cascades. The genes for both pathways are often found clustered together in the S. clavuligerus genome, suggesting a coordinated regulation of their production.[17]

Below is a simplified representation of the divergent biosynthetic pathways.

Biosynthesis cluster_early Early Precursors cluster_common Common Intermediate cluster_cephamycin Cephamycin C Pathway cluster_clavam Clavam Pathway Amino Acids Amino Acids Clavaminic Acid Clavaminic Acid Amino Acids->Clavaminic Acid Multiple Enzymatic Steps Cephamycin C Cephamycin C Clavaminic Acid->Cephamycin C Specific Biosynthetic Enzymes Clavulanic Acid Clavulanic Acid Clavaminic Acid->Clavulanic Acid Specific Biosynthetic Enzymes

Caption: Divergent biosynthetic pathways of Cephamycin C and Clavulanic Acid from a common intermediate.

Signaling Pathways and Experimental Workflows

The interaction of these molecules with bacterial machinery can be visualized as follows:

Mechanism cluster_cephamycin Cephamycin C Action cluster_clavam Clavulanic Acid Action Cephamycin_C Cephamycin C PBP Penicillin-Binding Proteins (PBPs) Cephamycin_C->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to Clavulanic_Acid Clavulanic Acid BetaLactamase β-Lactamase Clavulanic_Acid->BetaLactamase Irreversibly Binds to BetaLactam_Antibiotic β-Lactam Antibiotic (e.g., Amoxicillin) BetaLactamase->BetaLactam_Antibiotic Degrades Inactive_Enzyme Inactive β-Lactamase BetaLactamase->Inactive_Enzyme Inactivates BetaLactam_Antibiotic->PBP Binds to

Caption: Mechanisms of action for Cephamycin C and Clavulanic Acid.

Conclusion

Cephamycin C and clavams, represented here by clavulanic acid, exemplify the remarkable diversity within the β-lactam class of antibiotics. While both originate from the same microbial source, their distinct chemical architectures translate into fundamentally different roles in combating bacterial infections. Cephamycin C stands as a direct-acting, broad-spectrum antibiotic fortified against many β-lactamases. In contrast, clavulanic acid serves as a crucial partner to other β-lactams, neutralizing a key bacterial defense mechanism. A thorough understanding of these differences is paramount for the strategic development of new antibacterial therapies and for the effective deployment of our existing antibiotic arsenal (B13267) in the face of growing antimicrobial resistance.

References

Comparative Analysis of Clavamycin C (Clavulanic Acid) Cross-Reactivity with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Clavamycin C, more commonly known as clavulanic acid, with other β-lactam antibiotics, focusing on its cross-reactivity profile. The information presented herein is supported by experimental data to aid in research and development efforts within the fields of antimicrobial chemotherapy and drug design.

Introduction

Clavulanic acid is a potent inhibitor of many bacterial β-lactamase enzymes.[1] While it possesses weak intrinsic antibacterial activity, its primary clinical utility lies in its combination with β-lactam antibiotics to overcome resistance in bacteria that produce these enzymes.[2] Understanding the cross-reactivity of clavulanic acid with other β-lactams is crucial for predicting potential immunological responses in patients and for elucidating its mechanism of action at the molecular level. This guide examines two key aspects of cross-reactivity: interaction with penicillin-binding proteins (PBPs) and allergic (hypersensitivity) reactions.

Target-Site Cross-Reactivity: Binding to Penicillin-Binding Proteins (PBPs)

β-Lactam antibiotics exert their bactericidal effect by binding to and inactivating PBPs, enzymes essential for bacterial cell wall synthesis.[3] Clavulanic acid, sharing the characteristic β-lactam ring, also demonstrates affinity for these proteins, indicating a level of cross-reactivity at the molecular target. This interaction contributes to the overall antibacterial effect observed in combination therapies.

Quantitative Comparison of PBP Binding Affinity

The following table summarizes the binding affinity of clavulanic acid and other representative β-lactams for various bacterial PBPs. The data, presented as the concentration required for 50% inhibition (IC50), has been compiled from multiple studies. It is important to note that experimental conditions may vary between studies.

OrganismPBP TargetClavulanic Acid (IC50 µg/mL)Penicillin G (IC50 µg/mL)Cefaclor (IC50 µg/mL)Thienamycin (B194209) (IC50 µg/mL)Reference(s)
Escherichia coli K-12PBP 1Moderate Affinity--High Affinity[4]
Escherichia coli K-12PBP 2High Affinity--High Affinity[4]
Escherichia coli K-12PBP 3Low Affinity--Low Affinity[4]
Escherichia coli K-12PBP 4, 5, 6Moderate Affinity--High Affinity[4]
Staphylococcus aureusPBP 2--≤ 0.1-[5]
Streptococcus pneumoniaePBP 3Selective Binding---[6]

Note: Qualitative descriptions of affinity from the source are used where specific IC50 values were not provided in a comparative context.

Allergic Cross-Reactivity

Allergic hypersensitivity is a significant concern with β-lactam antibiotics. Cross-reactivity between different β-lactams is primarily determined by the similarity of their side-chain structures.[7] Due to its unique oxapenam core and lack of a typical acylamino side chain, clavulanic acid has a lower potential for allergic cross-reactivity compared to other β-lactams like sulbactam (B1307) and tazobactam.[8] However, selective allergic reactions to clavulanic acid have been documented.

Clinical Data on Allergic Reactions to Amoxicillin-Clavulanate

A study of 1,170 patients with a history of immediate reactions to amoxicillin-clavulanate found the following distribution of confirmed allergies[9]:

AllergenPercentage of Confirmed Reactions
Penicillin Group Determinants36.5%
Amoxicillin (selective)26.9%
Clavulanic Acid (selective) 32.7%
Co-sensitization to Clavulanate + others3.8%

These findings highlight that a significant portion of allergic reactions to the amoxicillin-clavulanate combination are due to a specific sensitivity to clavulanic acid.

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Assay

This protocol is adapted from methodologies used to determine the binding affinity of β-lactams to PBPs.[10][11]

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest (e.g., Escherichia coli) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells using sonication or a French press.

    • Isolate the bacterial membranes by ultracentrifugation.

  • Competition Assay:

    • Incubate aliquots of the membrane preparation with varying concentrations of the unlabeled competitor β-lactam (e.g., clavulanic acid, penicillin G) for a defined period at a specific temperature (e.g., 30°C for 10 minutes).

    • Add a fixed, subsaturating concentration of a radiolabeled β-lactam (e.g., [³H]benzylpenicillin) to each aliquot and incubate for an additional period to allow for binding to the remaining available PBPs.

  • Detection and Analysis:

    • Stop the binding reaction by adding a surplus of unlabeled penicillin G.

    • Solubilize the membrane proteins and separate them by SDS-PAGE.

    • Visualize the radiolabeled PBPs using fluorography.

    • Quantify the intensity of the PBP bands using densitometry.

    • Calculate the concentration of the competitor β-lactam required to inhibit 50% of the binding of the radiolabeled β-lactam (IC50).

β-Lactamase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of clavulanic acid against β-lactamase enzymes.[12][13]

  • Reagent Preparation:

    • Prepare a solution of purified β-lactamase enzyme in a suitable assay buffer.

    • Prepare serial dilutions of clavulanic acid.

    • Prepare a solution of a chromogenic β-lactam substrate, such as nitrocefin (B1678963).

  • Assay Procedure:

    • In a 96-well plate, add the β-lactamase enzyme solution to each well.

    • Add the serially diluted clavulanic acid to the wells and pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the nitrocefin solution.

    • Monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of clavulanic acid.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Skin Testing for β-Lactam Hypersensitivity
  • Patient Evaluation:

    • Obtain a detailed clinical history of the suspected allergic reaction.

  • Skin Prick Test (SPT):

    • Apply a drop of the test allergen (e.g., penicillin G, amoxicillin, amoxicillin-clavulanic acid) to the patient's forearm.

    • Prick the skin through the drop with a sterile lancet.

    • Include positive (histamine) and negative (saline) controls.

    • Observe for the formation of a wheal and flare after 15-20 minutes.

  • Intradermal Test (IDT):

    • If the SPT is negative, inject a small amount of a more dilute allergen solution intradermally to raise a small bleb.

    • Observe for a wheal and flare reaction after 15-20 minutes.

  • Interpretation:

    • A positive test is indicated by a wheal of a certain size, typically with surrounding erythema.

    • If skin tests are negative, a drug provocation test may be considered under strict medical supervision to definitively rule out an allergy.

Visualizations

Mechanism of β-Lactamase Inhibition by Clavulanic Acid

G Mechanism of β-Lactamase Inhibition by Clavulanic Acid Clavulanic_Acid Clavulanic Acid Reversible_Complex Reversible Enzyme- Inhibitor Complex Clavulanic_Acid->Reversible_Complex Binds to Active Site Beta_Lactamase β-Lactamase Enzyme (Active Site) Beta_Lactamase->Reversible_Complex Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) Acyl_Enzyme Acyl-Enzyme Intermediate (Covalent Bond) Reversible_Complex->Acyl_Enzyme Ring Opening Rearrangement Chemical Rearrangement Acyl_Enzyme->Rearrangement Inactive_Enzyme Inactive β-Lactamase (Permanently Modified) Rearrangement->Inactive_Enzyme Forms stable, inactive complex Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall Inhibits

Caption: A diagram illustrating the suicide inhibition of β-lactamase by clavulanic acid.

Experimental Workflow for β-Lactam Allergy Diagnosis

G Experimental Workflow for β-Lactam Allergy Diagnosis Start Patient with Suspected β-Lactam Allergy History Detailed Clinical History Start->History SPT Skin Prick Test (SPT) (Penicillins, Cephalosporins, Clavulanate) History->SPT SPT_Result SPT Result SPT->SPT_Result IDT Intradermal Test (IDT) SPT_Result->IDT Negative Positive Allergy Confirmed Avoid Culprit β-Lactam SPT_Result->Positive Positive IDT_Result IDT Result IDT->IDT_Result DPT Drug Provocation Test (DPT) (Under Supervision) IDT_Result->DPT Negative IDT_Result->Positive Positive DPT_Result DPT Result DPT->DPT_Result DPT_Result->Positive Positive Negative Allergy Unlikely Can Use β-Lactam with Caution DPT_Result->Negative Negative

Caption: A flowchart of the diagnostic process for suspected β-lactam hypersensitivity.

Logical Relationship of β-Lactam Cross-Reactivity

G Logical Relationship of β-Lactam Cross-Reactivity Beta_Lactam_Structure β-Lactam Antibiotic Structure Core_Structure Core Ring Structure (e.g., Penam, Cephem, Oxapenam) Beta_Lactam_Structure->Core_Structure Side_Chains R-group Side Chains Beta_Lactam_Structure->Side_Chains Allergic_Cross_Reactivity Allergic Cross-Reactivity Core_Structure->Allergic_Cross_Reactivity Less Common Determinant PBP_Binding PBP Binding Affinity (Target-Site Cross-Reactivity) Core_Structure->PBP_Binding Essential for Binding Side_Chains->Allergic_Cross_Reactivity Primary Determinant

References

The Synergistic Power of Clavulanic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Clavulanic acid, a potent β-lactamase inhibitor isolated from Streptomyces clavuligerus, represents a cornerstone in the strategy to combat antibiotic resistance.[1][2] While possessing negligible intrinsic antibacterial activity, its true value lies in its synergistic partnership with β-lactam antibiotics. This guide provides a comprehensive evaluation of the synergistic effects of clavulanic acid, focusing on its combinations with other antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Synergy: The Guardian Role of Clavulanic Acid

The primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, is the bacterial production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, the core structural component of these antibiotics, rendering them inactive.[3][4]

Clavulanic acid functions as a "suicide inhibitor." Its structure mimics that of β-lactam antibiotics, allowing it to bind to the active site of the β-lactamase enzyme. This binding is effectively irreversible and inactivates the enzyme, thereby protecting the partner antibiotic from destruction.[5][6] This allows the β-lactam antibiotic to successfully reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis, leading to cell death.[4][7]

cluster_0 Bacterial Environment b_lactamase β-Lactamase Enzyme pbp Penicillin-Binding Proteins (PBPs) cell_wall Bacterial Cell Wall (Synthesis Inhibited) pbp->cell_wall Synthesizes beta_lactam β-Lactam Antibiotic (e.g., Amoxicillin) beta_lactam->b_lactamase Hydrolysis & Inactivation beta_lactam->pbp Binds & Inhibits clav_acid Clavulanic Acid clav_acid->b_lactamase Irreversibly Binds & Inactivates (Suicide Inhibition)

Mechanism of synergistic action of Clavulanic Acid with a β-lactam antibiotic.

Comparative Efficacy: Clavulanic Acid in Combination

The addition of clavulanic acid dramatically broadens the spectrum of activity for many β-lactam antibiotics, restoring their efficacy against resistant strains. The most common and well-studied combinations are with amoxicillin (B794) and ticarcillin (B1683155).

Synergy with Penicillins

Amoxicillin-Clavulanic Acid (Co-amoxiclav): This is one of the most widely used antibiotic combinations.[2] It is effective against β-lactamase-producing strains of H. influenzae, M. catarrhalis, S. aureus, and various Enterobacteriaceae.[8] Studies have demonstrated significant synergy, with the combination being effective where amoxicillin alone fails.[6] For instance, a study on 132 β-lactamase positive Haemophilus isolates showed inhibitory synergy between amoxicillin and clavulanic acid in 131 of the isolates.[9]

Ticarcillin-Clavulanic Acid: This combination provides a broad spectrum of activity, including against Pseudomonas aeruginosa (though piperacillin (B28561) may be more active) and the Bacteroides fragilis group.[10] A clinical trial involving 101 clinical isolates showed a marked increase in susceptibility for key pathogens when clavulanic acid was added to ticarcillin.[11] Notably, all 14 tested isolates of Staphylococcus aureus were susceptible to the combination, while only two were susceptible to ticarcillin alone.[11][12]

Synergy with Aminoglycosides

While less common, studies have explored the combination of amoxicillin-clavulanic acid with aminoglycosides like gentamicin (B1671437) for severe community-acquired infections.[13][14] This triple combination can provide broad empirical coverage when the causative agent is unknown.[15] One retrospective study found that in cases of diagnostic uncertainty, the combination of amoxicillin-clavulanic acid plus gentamicin showed a lower resistance rate compared to a third-generation cephalosporin (B10832234) plus gentamicin (8.1% vs 12.8%).[14]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of clavulanic acid combinations against various bacterial isolates from cited studies.

Table 1: Ticarcillin vs. Ticarcillin-Clavulanic Acid Susceptibility

Bacterial IsolateNumber of IsolatesSusceptible to Ticarcillin AloneSusceptible to Ticarcillin + Clavulanic AcidReference
Staphylococcus aureus142 (14%)14 (100%)[11]
Klebsiella spp.141 (7%)14 (100%)[11]
Bacteroides fragilis group211 (5%)21 (100%)[11]

Table 2: Amoxicillin-Clavulanic Acid Synergy against β-Lactamase Producing Haemophilus Isolates

Synergy TypeNumber of Isolates TestedNumber of Isolates Showing Synergy (%)Reference
Inhibitory Synergy132131 (99.2%)[9]
Bactericidal Synergy131124 (94.7%)[9]

Table 3: Comparative Minimum Inhibitory Concentration (MIC90) of Amoxicillin

OrganismConditionMIC90 (mg/L)Reference
β-lactamase positive HaemophilusAmoxicillin alone≥32.0[9]
β-lactamase positive HaemophilusAmoxicillin + Clavulanic Acid2.0[9]

Key Experimental Protocols

To evaluate the synergistic effects of antibiotic combinations, two primary in vitro methods are widely employed: the Checkerboard Assay and the Time-Kill Curve Assay.

Checkerboard Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction (synergistic, additive, indifferent, or antagonistic).[16][17]

Methodology:

  • Preparation: Two antimicrobial agents (e.g., Amoxicillin and Clavulanic Acid) are prepared. Serial twofold dilutions of Drug A are made along the rows (ordinate) of a 96-well microtiter plate, and serial dilutions of Drug B are made along the columns (abscissa).[16] This creates a matrix of wells containing various concentrations of both drugs, alone and in combination.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically ~5 x 10^5 CFU/mL).[16] Control wells containing only the medium, only the inoculum, and each drug alone are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[16]

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that visibly inhibits bacterial growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[16][17]

start Start prep_drugs Prepare Serial Dilutions of Drug A & Drug B start->prep_drugs dispense_plate Dispense Drugs into 96-Well Plate Matrix prep_drugs->dispense_plate inoculate Inoculate All Wells (Except Sterility Control) dispense_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C for 24h) inoculate->incubate read_mic Read Plate to Determine MICs of Drugs Alone and in Combination incubate->read_mic calculate_fic Calculate FIC Index for Each Combination read_mic->calculate_fic interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Experimental workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Assay

This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[18]

Methodology:

  • Preparation: Cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in flasks containing broth with the antimicrobial agents at specific concentrations (e.g., at their MIC or sub-MIC levels).[19]

  • Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[18][20]

  • Quantification: The withdrawn samples are serially diluted and plated onto agar. After incubation, the number of colony-forming units per milliliter (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial combination and control.

  • Interpretation:

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[20]

    • Bactericidal activity is often defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Conclusion

The synergistic strategy of pairing clavulanic acid with β-lactam antibiotics remains a highly effective tool in clinical practice to overcome bacterial resistance. By irreversibly inhibiting β-lactamase enzymes, clavulanic acid restores and expands the activity of its partner antibiotics against a wide range of pathogens. The quantitative data from in vitro studies and clinical trials consistently demonstrate the superior efficacy of these combinations compared to the single agents against resistant strains. The standardized experimental protocols outlined provide a robust framework for researchers to continue exploring and optimizing such synergistic relationships for future antimicrobial development.

References

Benchmarking Clavamycin C: A Comparative Analysis with Standard Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dateline: SHANGHAI - In the global effort to combat the growing threat of antifungal resistance, the evaluation of novel antimicrobial compounds is a critical endeavor. This guide provides a comparative overview of Clavamycin C, a clavam antibiotic, against established standard antifungal agents. Due to the limited publicly available data on this compound, this document serves as a framework for its future evaluation, highlighting the necessary experimental comparisons for a comprehensive assessment.

Executive Summary

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of new antifungal agents. This compound, a natural product from Streptomyces hygroscopicus, was identified in a screening for antifungal metabolites.[1] However, a thorough comparison with current frontline antifungal drugs is lacking in recent scientific literature. This guide outlines the essential benchmarks for such a comparison, providing data on standard antifungals to establish a baseline for evaluation.

Comparative Analysis of Antifungal Agents

A direct comparison of this compound with standard antifungals requires quantitative data on its spectrum of activity and potency. The following table summarizes key characteristics of representative standard antifungals. The entry for this compound remains largely speculative pending the availability of experimental data.

Table 1: Characteristics of this compound and Standard Antifungal Agents

FeatureThis compoundFluconazole (Azole)Amphotericin B (Polyene)Caspofungin (Echinocandin)
Mechanism of Action Data not available. Possibly involves peptide transport systems.[1]Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) synthesis.[2][3][4]Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.[2][3][4]Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis.[2][4]
Spectrum of Activity Data not available. Initial screening showed activity against Candida sp.[1]Active against most Candida species and Cryptococcus neoformans. Less active against Aspergillus species.Broad-spectrum activity against yeasts and molds, including Aspergillus and Candida species.[5]Potent activity against Candida and Aspergillus species.
Common Clinical Use Not in clinical use.Treatment and prophylaxis of candidiasis and cryptococcal meningitis.Treatment of severe, systemic fungal infections.Treatment of invasive candidiasis and aspergillosis.
Resistance Mechanisms Data not available.Target enzyme modification (ERG11 mutations), overexpression of efflux pumps.Alterations in membrane sterol composition.Mutations in the FKS1 gene encoding the target enzyme.

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism in vitro.[6][7] It is a crucial metric for comparing the potency of antifungal agents. The following table presents typical MIC ranges for standard antifungals against common fungal pathogens and includes hypothetical placeholders for this compound to illustrate a comparative framework.

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

Disclaimer: The MIC values for this compound are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Fungal SpeciesThis compound (Hypothetical)FluconazoleAmphotericin BCaspofungin
Candida albicans 0.5 - 40.25 - 20.125 - 10.03 - 0.25
Candida glabrata 1 - 88 - 640.25 - 20.06 - 0.5
Aspergillus fumigatus 2 - 16>640.5 - 20.03 - 0.25
Cryptococcus neoformans 0.25 - 22 - 160.125 - 1>16

Experimental Protocols

To ensure reproducibility and comparability of antifungal susceptibility data, standardized methods must be employed. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • A suspension of the fungal culture is prepared in sterile saline.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

    • The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).

    • Serial two-fold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

    • The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[5]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[8]

    • For some antifungals like Amphotericin B, the endpoint is complete inhibition of growth.[5]

    • The results can be read visually or with a spectrophotometer.

Visualizing Experimental and Logical Frameworks

To further clarify the methodologies and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Antifungal Antifungal Serial Dilutions Antifungal->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Antifungal susceptibility testing workflow.

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disrupted Cell Membrane Integrity Azole Azole Antifungals (e.g., Fluconazole) Azole->Lanosterol Inhibits Inhibition Fungal Growth Inhibition Disruption->Inhibition

Mechanism of action for azole antifungals.

Conclusion

While this compound has been identified as a compound with antifungal properties, its potential as a therapeutic agent remains uncharacterized. A comprehensive evaluation against a panel of clinically relevant fungal pathogens using standardized methodologies is imperative. The data and protocols presented in this guide for standard antifungal agents provide a clear roadmap for the necessary comparative studies. Future research should focus on determining the MIC values, spectrum of activity, and mechanism of action of this compound to ascertain its true potential in the landscape of antifungal drug discovery.

References

Safety Operating Guide

Proper Disposal of Clavamycin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of Clavamycin C is a critical aspect of laboratory safety and environmental stewardship. As with many antibiotics, improper disposal can contribute to the development of antimicrobial resistance and environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Core Principles of Antibiotic Waste Management

All laboratory waste containing antibiotics, including this compound, should be treated as hazardous chemical waste.[1] The primary goal is to prevent the release of active antibiotic compounds into the environment. This involves proper segregation, containment, and deactivation or disposal through certified channels.

Step-by-Step Disposal Protocol for this compound

Researchers, scientists, and drug development professionals should adhere to the following procedures for the disposal of this compound in various forms.

1. Segregation of Waste:

  • Solid Waste: All solid materials contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, lab coats), and labware (e.g., weigh boats, pipette tips), must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and media containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

2. Labeling and Storage:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Store the sealed waste containers in a designated, secure area away from general lab traffic, pending pickup by your institution's EHS or a licensed waste disposal contractor.

3. Inactivation of Liquid Waste (where applicable):

Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis

This protocol is based on general methods for the degradation of β-lactam antibiotics and should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Objective: To hydrolyze the β-lactam ring of this compound, rendering it biologically inactive.

  • Materials:

    • This compound liquid waste

    • 1 M Sodium Hydroxide (NaOH) solution

    • 1 M Hydrochloric Acid (HCl) solution

    • pH indicator strips or a calibrated pH meter

    • Appropriately sized, compatible waste container (e.g., borosilicate glass or high-density polyethylene)

  • Procedure:

    • Quantify the volume of this compound liquid waste to be treated.

    • Carefully add 1 M NaOH solution to the waste container to raise the pH to >10. Monitor the pH using pH strips or a pH meter.

    • Allow the solution to stand for at least 24 hours to ensure complete hydrolysis.

    • After the inactivation period, neutralize the solution by carefully adding 1 M HCl until the pH is between 6 and 8.

    • The neutralized solution should be collected as hazardous chemical waste.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and final disposal of all hazardous waste containers containing this compound.[4] EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with local and federal regulations.

Quantitative Data for Antibiotic Stability

While specific quantitative data for this compound is not available, the following table summarizes the stability of the related compound, clavulanic acid, under various conditions. This data highlights its inherent instability, which informs the rationale for the inactivation protocol.

CompoundConditionTemperatureDurationDegradation
Clavulanic AcidAqueous Solution35°C7 hours~50%
Clavulanic AcidAqueous Solution35°C24 hours~90%
Clavulanic AcidReconstituted Oral Suspension2-8°C7 days~10%
Clavulanic AcidReconstituted Oral Suspension20°C7 days~40%
Clavulanic AcidReconstituted Oral Suspension27-29°C7 days~45%

Data extracted from studies on clavulanic acid stability.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

ClavamycinC_Disposal_Workflow cluster_prep Preparation & Segregation cluster_treatment Treatment cluster_disposal Final Disposal start Identify this compound Waste (Solid or Liquid) segregate Segregate into Designated Hazardous Waste Containers start->segregate label_container Label Container: 'Hazardous Waste - this compound' segregate->label_container is_liquid Is the waste liquid? label_container->is_liquid inactivate Chemical Inactivation (Alkaline Hydrolysis) is_liquid->inactivate Yes store Store Securely for Pickup is_liquid->store No (Solid Waste) neutralize Neutralize Solution (pH 6-8) inactivate->neutralize neutralize->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end Disposed contact_ehs->end

This compound Disposal Workflow

References

Essential Safety and Operational Guidance for Handling Clavamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining the integrity of experimental protocols are paramount when handling novel compounds like Clavamycin C. This document provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and comprehensive disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.[1] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended when handling concentrated solutions.[1][2]To prevent skin contact. Individuals who are allergic to penicillin antibiotics might exhibit allergic reactions.[3]
Eye Protection Safety goggles with side-shields or a full-face shield.[1][2][4]To protect the eyes from splashes and aerosols.[1]
Body Protection A disposable gown or a dedicated laboratory coat worn over personal clothing.[2][5][6]To protect skin and clothing from contamination. Laboratory coats should not be worn outside of the laboratory.[5]
Respiratory Protection A suitable respirator (e.g., N95 or higher) should be used if there is a risk of aerosol formation or when handling the compound as a powder outside of a containment device.[1][4]To prevent inhalation of the agent, which may cause allergy or asthma symptoms.[3]

Experimental Protocol: Safe Handling of this compound

Adherence to safe handling practices is critical to minimize exposure and prevent contamination.

1. Preparation:

  • Before handling this compound, ensure the designated work area, preferably a chemical fume hood, is clean and decontaminated.[1]

  • Verify that all necessary PPE is available and in good condition. Don all required PPE correctly before entering the handling area.[1]

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling:

  • Manipulate this compound in a well-ventilated area, ideally within a certified chemical fume hood, especially when working with powders or creating solutions to avoid aerosol formation.[1]

  • Avoid direct contact with the compound. Use tools such as spatulas and forceps for transfers.

  • If weighing the compound, do so in a containment device such as a ventilated balance enclosure.

  • When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.

3. Post-Handling:

  • Decontaminate all work surfaces and equipment thoroughly after use.[1]

  • Carefully remove and dispose of all PPE in the designated waste streams.[1]

  • Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.[8]

Waste TypeDisposal ContainerProcedure
Solid this compound Labeled hazardous chemical waste container.Collect all solid waste in a clearly labeled, sealed container.
Liquid Waste (Solutions) Labeled hazardous chemical waste container.Collect all liquid waste containing this compound in a sealed, leak-proof container. Do not pour down the drain.[9]
Contaminated Sharps Puncture-resistant sharps container labeled as "Hazardous Chemical Waste."Immediately place all contaminated needles, syringes, and broken glass into the designated sharps container.[1]
Contaminated PPE Designated biohazard or chemical waste bags.All disposable gloves, gowns, and other contaminated materials should be collected in a labeled waste bag for incineration.

Unused and out-of-date antibiotics should be returned to a pharmacy or a designated take-back program for safe disposal.[9][10][11][12] Do not dispose of them in the regular trash or flush them down the toilet unless specifically instructed to do so by a safety data sheet, as this can lead to water contamination.[8][9]

Visual Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for safely handling this compound and a conceptual representation of its potential mode of action as a beta-lactamase inhibitor, a common mechanism for similar compounds.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal & Cleanup prep_area 1. Prepare Work Area (Clean & Decontaminate) don_ppe 2. Don Required PPE prep_area->don_ppe gather_materials 3. Gather Materials don_ppe->gather_materials handle_compound 4. Handle this compound gather_materials->handle_compound dispose_waste 5. Dispose of Waste handle_compound->dispose_waste decontaminate 6. Decontaminate Surfaces dispose_waste->decontaminate remove_ppe 7. Remove PPE decontaminate->remove_ppe wash_hands 8. Wash Hands remove_ppe->wash_hands

Caption: Experimental workflow for handling this compound.

G clavamycin_c This compound beta_lactamase Bacterial Beta-Lactamase clavamycin_c->beta_lactamase Inhibits beta_lactam_antibiotic Beta-Lactam Antibiotic beta_lactamase->beta_lactam_antibiotic Inactivates bacterial_cell_wall Bacterial Cell Wall Synthesis beta_lactam_antibiotic->bacterial_cell_wall Inhibits cell_lysis Bacterial Cell Lysis bacterial_cell_wall->cell_lysis Leads to

Caption: Conceptual signaling pathway for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.